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  • Product: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid
  • CAS: 1036395-80-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid: A Prospective Analysis for Advanced Research

Introduction: The Rationale for a Novel Phenylpropanoic Acid Derivative The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design, offering a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Phenylpropanoic Acid Derivative

The incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic ring, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

This guide focuses on the novel structure, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. This molecule combines the well-established phenylpropanoic acid scaffold, a common feature in various bioactive compounds, with a unique substitution pattern: a chloro group and a trifluoromethyl group on the phenyl ring. This specific arrangement is anticipated to confer distinct physicochemical and biological properties, making it a compound of significant interest for researchers in medicinal chemistry and drug development.

The strategic placement of a chlorine atom alongside a trifluoromethyl group can create a unique electronic and steric environment, potentially leading to novel interactions with biological targets. This guide will provide a comprehensive prospective analysis of this compound, from its synthesis to its potential applications, to serve as a foundational resource for its investigation.

Physicochemical Properties: A Predictive Assessment

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. While empirical data for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is not available, we can predict its key properties based on its molecular structure.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₀H₈ClF₃O₂Derived from the chemical structure.
Molecular Weight 268.62 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidPhenylpropanoic acids are typically crystalline solids at room temperature.[3]
Melting Point (°C) 80 - 100Expected to be higher than the non-chlorinated analog, 3-(3-(trifluoromethyl)phenyl)propanoic acid (m.p. 35°C), due to increased molecular weight and potential for stronger intermolecular interactions.[4][5]
Boiling Point (°C) > 300Phenylpropanoic acids generally have high boiling points.[3]
pKa ~4.0 - 4.5The electron-withdrawing effects of both the chloro and trifluoromethyl groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylpropanoic acid (pKa ~4.66).
LogP (o/w) ~3.5 - 4.0The presence of both a chloro and a trifluoromethyl group is expected to significantly increase the lipophilicity of the molecule compared to simpler analogs.
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.Typical for aromatic carboxylic acids of this size and lipophilicity.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid can be envisioned through a multi-step pathway starting from commercially available materials. The following proposed route leverages well-established organic reactions.

Overall Synthetic Scheme

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction start 2-Chloro-1-(trifluoromethyl)benzene product1 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid start->product1 AlCl₃ succinic_anhydride Succinic Anhydride product2 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid product1->product2 Zn(Hg), HCl

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol (Exemplary)

Step 1: Friedel-Crafts Acylation to yield 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid

This reaction involves the acylation of 2-chloro-1-(trifluoromethyl)benzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Rationale: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings. The electron-withdrawing nature of the trifluoromethyl and chloro groups will direct the acylation to the position para to the trifluoromethyl group and ortho to the chloro group.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add succinic anhydride (1.1 eq.) portion-wise.

    • Allow the mixture to stir for 15 minutes.

    • Add 2-chloro-1-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction to yield 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

This step involves the reduction of the ketone functional group in the intermediate to a methylene group.

  • Rationale: The Clemmensen reduction is effective for reducing aryl ketones to alkanes under acidic conditions, which is compatible with the carboxylic acid moiety.

  • Protocol:

    • Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

    • To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

    • Add the 4-(3-Chloro-4-(trifluoromethyl)phenyl)-4-oxobutanoic acid (1.0 eq.) from the previous step.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be needed during the reaction.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The final product, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, can be purified by recrystallization.

Potential Biological Activity and Applications in Drug Development

The unique substitution pattern of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid suggests several potential avenues for biological activity, making it a compelling candidate for screening in various therapeutic areas.

  • Anti-inflammatory and Immunomodulatory Effects: A structurally similar compound, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid, has been identified as a novel inhibitor of Macrophage Migration Inhibitory Factor (MIF).[6] MIF is a pro-inflammatory cytokine implicated in autoimmune diseases like rheumatoid arthritis.[6] Given this precedent, the target compound of this guide is a strong candidate for investigation as an anti-inflammatory or immunomodulatory agent.

  • Anticancer Properties: Many novel compounds containing trifluoromethylphenyl moieties are being investigated for their anticancer properties. These groups can enhance cell permeability and binding to protein targets.

  • Metabolic Disorders: Phenylpropanoic acids are known to interact with various metabolic pathways. The specific substitutions on the phenyl ring could modulate activity towards targets involved in metabolic diseases.

Hypothetical Mechanism of Action as a MIF Inhibitor

Mechanism_of_Action Compound 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (Novel Inhibitor) MIF Macrophage Migration Inhibitory Factor (MIF) (Pro-inflammatory Cytokine) Compound->MIF Binds to and inhibits tautomerase active site Receptor CD74/CXCR Receptor Complex MIF->Receptor Activates Inflammation Inflammatory Response (Cell proliferation, Cytokine release) Signaling Pro-inflammatory Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Initiates Signaling->Inflammation Leads to

Caption: Hypothetical inhibition of the MIF signaling pathway.

Safety and Handling

As a novel chemical, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid remains a compound with limited public data, its structural features present a compelling case for its synthesis and investigation. The combination of a phenylpropanoic acid core with chloro and trifluoromethyl substituents offers a rich area for discovery in medicinal chemistry. The predictive analysis and proposed synthetic pathway in this guide provide a solid foundation for researchers to begin exploring the potential of this novel molecule.

References

  • PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Good Scents Company. 3-phenyl propionic acid. [Link]

  • Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Bentham Science Publishers. Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation. [Link]

  • Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Exploratory

Technical Monograph: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid

This guide serves as a technical monograph for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid , a specialized fluorinated building block used in the development of metabolic disease therapeutics (PPAR agonists) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid , a specialized fluorinated building block used in the development of metabolic disease therapeutics (PPAR agonists) and enzyme inhibitors (FAAH modulators).

CAS No: 1036395-80-8 | Molecular Weight: 252.62 g/mol [1][2][3]

Executive Summary & Chemical Identity

This compound represents a "privileged scaffold" in medicinal chemistry. The combination of the 3-chloro and 4-trifluoromethyl substituents on the phenyl ring creates a highly lipophilic, metabolically stable tail. This specific substitution pattern is engineered to:

  • Block Metabolic Hotspots: The 4-position (para) is blocked by

    
    , preventing Cytochrome P450-mediated hydroxylation.
    
  • Enhance Lipophilicity: The 3-Cl, 4-CF3 motif significantly increases

    
    , facilitating membrane permeability and hydrophobic pocket binding in targets like PPAR
    
    
    
    and FAAH.
  • Electronic Modulation: The electron-withdrawing nature of both groups lowers the

    
     of the phenyl ring protons, influencing 
    
    
    
    stacking interactions in protein active sites.
Chemical Data Table
PropertyValue
IUPAC Name 3-[3-Chloro-4-(trifluoromethyl)phenyl]propanoic acid
CAS Number 1036395-80-8
Molecular Formula

Molecular Weight 252.62 g/mol
Predicted logP 3.2 – 3.9
pKa (Carboxyl) ~4.5 (Standard for phenylpropanoic acids)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water

Synthetic Pathways & Process Chemistry

The synthesis of this molecule requires strict chemoselectivity to preserve the aryl-chloride bond during the reduction of the propanoic chain. Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodehalogenation (removing the chlorine).
Pathway A: The Heck Coupling (Direct & Atom-Economical)

This is the preferred industrial route due to its convergent nature and avoidance of harsh reducing conditions.

Protocol:

  • Reagents: 4-Bromo-2-chlorobenzotrifluoride (Starting Material), Acrylic Acid,

    
    , 
    
    
    
    , Triethylamine (TEA).
  • Solvent: DMF or Acetonitrile.

  • Conditions: 100°C, 12-24 hours.

  • Mechanism: Palladium-catalyzed cross-coupling yields the cinnamic acid intermediate, followed by a selective reduction.

Pathway B: Knoevenagel Condensation & Selective Reduction

Ideal for laboratory-scale synthesis starting from the aldehyde.

Step 1: Condensation

  • Reactants: 3-Chloro-4-(trifluoromethyl)benzaldehyde + Malonic Acid.

  • Catalyst: Piperidine/Pyridine.

  • Product: 3-(3-Chloro-4-(trifluoromethyl)phenyl)acrylic acid (Cinnamic acid derivative).

Step 2: Chemoselective Reduction

  • Challenge: Reducing the alkene (

    
    ) without touching the Aryl-Cl.
    
  • Solution: Use Sodium Borohydride (

    
    ) with Bismuth Trichloride (
    
    
    
    )
    or Wilkinson’s Catalyst (
    
    
    )
    under
    
    
    . These methods are mild and tolerate aryl halides.
Synthesis Workflow Diagram

Synthesis cluster_0 Critical Control Point Start 3-Chloro-4-(trifluoromethyl) benzaldehyde Intermediate Cinnamic Acid Derivative (Alkene Intermediate) Start->Intermediate Piperidine, Pyridine, Reflux Malonic Malonic Acid (Knoevenagel) Malonic->Intermediate Product Target: 3-(3-Chloro-4-(trifluoromethyl) phenyl)propanoic acid Intermediate->Product Chemoselective Hydrogenation Reduction Selective Reduction (Zn/AcOH or Rh-Cat)

Figure 1: Synthetic pathway highlighting the critical chemoselective reduction step to preserve the aryl-chloride.

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a critical pharmacophore in two major classes of therapeutics.

PPAR Agonists (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) require a lipophilic "tail" to occupy the ligand-binding pocket.

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with tyrosine/histidine residues in the receptor (e.g., Tyr473 in PPAR

    
    ).
    
  • Role of Substituents: The 3-Cl/4-CF3 tail occupies the large hydrophobic arm of the Y-shaped pocket. The

    
     group specifically increases binding affinity by displacing water molecules (entropy-driven binding).
    
FAAH Inhibitors (Pain & Inflammation)

Fatty Acid Amide Hydrolase (FAAH) degrades anandamide. Inhibitors often mimic the arachidonyl chain of the substrate.

  • Application: Phenylpropanoic acid derivatives serve as the "warhead" carrier or the lipophilic anchor in transition-state inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR Core Phenylpropanoic Acid Scaffold Tail 3-Cl, 4-CF3 Substituents Tail->Core Increases Lipophilicity Blocks Metabolism Effect1 High Metabolic Stability (t1/2 increase) Tail->Effect1 Effect2 Enhanced Potency (Hydrophobic Pocket) Tail->Effect2 Head Carboxylic Acid (COOH) Head->Core H-Bond Anchor (Receptor Interaction) Linker Ethyl Linker (CH2-CH2) Linker->Core Flexibility

Figure 2: SAR analysis showing how specific structural features translate to biological efficacy.

Analytical Characterization Protocols

To validate the synthesis of CAS 1036395-80-8, the following analytical signatures must be confirmed.

H-NMR Spectroscopy (500 MHz, DMSO-d6)
  • Carboxylic Acid:

    
     12.1 ppm (Broad singlet, 1H, -COOH).
    
  • Aromatic Region:

    • 
       ~7.7 ppm (d, 1H, H-5, coupling with 
      
      
      
      or H-6).
    • 
       ~7.6 ppm (s, 1H, H-2, isolated between Cl and alkyl).
      
    • 
       ~7.4 ppm (d, 1H, H-6).
      
    • Note: The 3,4-substitution pattern creates a distinct splitting pattern compared to unsubstituted analogs.

  • Aliphatic Chain:

    • 
       2.90 ppm (t, 2H, Ar-
      
      
      
      -).
    • 
       2.60 ppm (t, 2H, -
      
      
      
      -COOH).
HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to high lipophilicity).

  • Detection: UV at 210 nm and 254 nm.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry to prevent caking.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8).[1]Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • TCI Chemicals. (2024). Synthesis of Phenylpropanoic Acid Derivatives.[2]Link

  • Google Patents. (2012). Substituted 2-amino-3-cyanopyridines as inhibitors of sodium-calcium exchange (WO2013144191A1). (Mentions 3-chloro-4-trifluoromethylphenyl intermediates).[1][3][4][5][6] Link

  • National Institutes of Health (NIH). (2020). Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. PubMed. Link

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Foreword: Charting Unexplored Territory In the landscape of drug discovery and development, we often encounter compounds with intriguing structural motifs but an unelucidated mechanism of action. 3-(3-Chloro-4-(trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and development, we often encounter compounds with intriguing structural motifs but an unelucidated mechanism of action. 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid represents one such molecule. While direct pharmacological data on this specific entity is not extensively available in the public domain, its constituent chemical features—a chloro- and trifluoromethyl-substituted phenyl ring coupled to a propanoic acid moiety—provide a fertile ground for hypothesis-driven investigation. This guide, therefore, ventures into a predictive exploration of its potential biological activities, drawing parallels from structurally related compounds and the known pharmacological impact of its chemical functionalities. As researchers, scientists, and drug development professionals, our objective is to not only understand what is known but also to logically deduce and experimentally validate the unknown. This document serves as a foundational blueprint for such an endeavor.

Molecular Architecture and Physicochemical Postulates

The structure of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a composite of functionalities known to influence pharmacokinetic and pharmacodynamic properties.

  • The Phenylpropanoic Acid Scaffold: This core structure is prevalent in a variety of bioactive molecules. Phenylpropanoic acid itself is a known compound with diverse applications, including in cosmetics and as a food additive[1]. Its carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.

  • The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability and lipophilicity[2][3][4]. This electron-withdrawing group can also modulate the acidity of nearby functional groups and influence binding to target proteins[3]. The enhanced lipophilicity can facilitate passage across cellular membranes, a critical step for intracellular drug action.

  • The Chloro Substituent: The presence of a chlorine atom on the phenyl ring further increases the lipophilicity of the compound and can influence its electronic properties, potentially impacting target engagement.

A summary of the key physicochemical characteristics imparted by these groups is presented below:

Functional GroupPredicted Physicochemical InfluencePotential Biological Implication
Phenylpropanoic AcidProvides a core scaffold with a terminal carboxylic acid capable of ionic and hydrogen bonding.Can anchor the molecule within the binding pocket of a target protein.
Trifluoromethyl (CF3)Increases lipophilicity and metabolic stability; strong electron-withdrawing nature.[2][3][4]Enhanced cell permeability, prolonged half-life, and altered target binding affinity.[3]
Chloro (Cl)Increases lipophilicity and alters the electronic distribution of the phenyl ring.Can contribute to hydrophobic interactions within a binding site and modulate target selectivity.

Inferred Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct studies on 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, we can infer potential mechanisms of action by examining structurally analogous compounds.

Potential as an Intermediate for Bioactive Molecules

One of the most direct connections found in existing literature is the use of the related compound, 3-(3-Trifluoromethylphenyl)propionic acid, as an intermediate in the synthesis of Cinacalcet[5][6]. Cinacalcet is a calcimimetic drug that allosterically modulates the calcium-sensing receptor (CaSR). While our topic compound has a different substitution pattern, this precedent suggests that it could serve as a valuable building block in the synthesis of novel therapeutic agents[2][6].

Hypothetical Anti-cancer Activity via SIRT2 and EGFR Inhibition

Recent studies on other substituted 3-phenylpropanoic acid derivatives have revealed promising anti-cancer properties. Specifically, derivatives of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potential inhibitors of SIRT2 and EGFR, two key targets in oncology[7][8]. This raises the compelling hypothesis that 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid may exert its biological effects through similar pathways.

  • Sirtuin 2 (SIRT2): SIRT2 is a NAD-dependent deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis. Its inhibition is a validated strategy in cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers.

The following diagram illustrates the potential dual-inhibitory mechanism targeting both SIRT2 and EGFR signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes SIRT2 SIRT2 Tubulin Acetylated Tubulin SIRT2->Tubulin Deacetylates Compound 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid Compound->EGFR Inhibits Compound->SIRT2 Inhibits EGF EGF EGF->EGFR Binds

Caption: Hypothetical dual inhibition of EGFR and SIRT2 pathways.

Proposed Experimental Workflows for Mechanism Validation

To transition from hypothesis to evidence, a structured experimental plan is essential. The following protocols outline a logical progression for elucidating the mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid.

Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxic effect on relevant cancer cell lines.

Protocol: MTT-Based Cell Viability Assay [8]

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 1 x 10^4 cells per well.

  • Cell Adhesion: Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (e.g., from 0.1 µM to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

The workflow for this initial screening is depicted below.

G cluster_workflow Cytotoxicity Screening Workflow A Seed Cancer Cells in 96-well plates B Overnight Adhesion A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for MTT-based cytotoxicity screening.

Target Engagement Assays

If significant cytotoxicity is observed, the next logical step is to investigate direct engagement with the hypothesized targets, SIRT2 and EGFR.

Protocol: In Vitro SIRT2 Inhibition Assay

  • Reagents: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Reaction Setup: In a 96-well plate, combine the SIRT2 enzyme, the fluorogenic substrate, and varying concentrations of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid.

  • Initiation: Initiate the deacetylation reaction by adding NAD+.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC50 value for SIRT2 inhibition.

Protocol: In Vitro EGFR Kinase Assay

  • Reagents: Recombinant human EGFR kinase domain, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Reaction Setup: In a 96-well plate, combine the EGFR kinase, the substrate, and varying concentrations of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Detect the phosphorylated substrate using a method such as an antibody-based ELISA or a phosphospecific fluorescent probe.

  • Signal Reading: Measure the resulting signal (absorbance or fluorescence).

  • Data Analysis: Calculate the IC50 value for EGFR inhibition.

Cellular Mechanism of Action Studies

Confirmation of target engagement in a cellular context is crucial.

Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Treat cancer cells with 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid at concentrations around its IC50 value.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the EGFR and SIRT2 pathways (e.g., phospho-EGFR, total EGFR, acetylated tubulin, total tubulin, phospho-ERK, total ERK).

  • Detection: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the changes in protein phosphorylation or acetylation levels relative to controls.

Concluding Remarks and Future Perspectives

While the definitive mechanism of action for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid remains to be experimentally elucidated, its chemical structure provides a strong basis for hypothesizing its potential as a dual inhibitor of SIRT2 and EGFR. The trifluoromethyl and chloro substitutions are anticipated to enhance its drug-like properties, making it a compelling candidate for further investigation in oncology drug discovery. The experimental workflows detailed in this guide offer a clear and logical path forward for validating these hypotheses and potentially uncovering a novel class of anti-cancer agents. Future studies could also explore its potential as a building block for other complex bioactive molecules, leveraging its unique substitution pattern.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(24), 7482. Retrieved from [Link]

  • CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (2015). Google Patents.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Pharmaceuticals, 16(5), 747. Retrieved from [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). RSC Advances, 13(21), 14353-14358. Retrieved from [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2022). Molecules, 27(19), 6643. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Pharmaceuticals, 15(10), 1269. Retrieved from [Link]

  • Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • Phenylpropanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (2007). Google Patents.
  • 3,3,3-Trifluoropropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid. (2008). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid

Classification: Fluorinated Phenylalkanoic Acid | CAS: 1036395-80-8 Role: Metabolic Stability Scaffold / Lipophilic Linker Executive Summary 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a specialized building...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Fluorinated Phenylalkanoic Acid | CAS: 1036395-80-8 Role: Metabolic Stability Scaffold / Lipophilic Linker

Executive Summary

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a specialized building block in medicinal chemistry, valued for its ability to modulate lipophilicity and block metabolic degradation. Structurally, it consists of a hydrocinnamic acid backbone decorated with a 3-chloro and 4-trifluoromethyl substitution pattern. This specific "3-Cl, 4-CF


" motif is a privileged scaffold in drug design, often employed to optimize the pharmacokinetic (PK) profile of lead compounds by preventing para-hydroxylation (blocked by -CF

) and enhancing membrane permeability via increased lipophilicity.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile & Drug Design Utility

The strategic value of this compound lies in its bioisosteric properties . The trifluoromethyl group is significantly larger than a methyl group (Van der Waals volume ~42 ų vs. 24 ų) and highly electronegative, while the chlorine atom adds lipophilicity and fills hydrophobic pockets.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 252.62 g/mol Fragment-compliant (<300 Da).
cLogP 3.8 – 4.1High lipophilicity; ideal for crossing the Blood-Brain Barrier (BBB) or targeting hydrophobic pockets (e.g., PPARs).
pKa (Acid) 4.2 – 4.4Slightly more acidic than unsubstituted hydrocinnamic acid (~4.8) due to the electron-withdrawing nature of the aryl ring.
H-Bond Donors 1 (COOH)Canonical carboxylic acid interactions.
H-Bond Acceptors 2Includes carbonyl and fluorine interactions.
Rotatable Bonds 3Flexible linker allows for induced-fit binding.

Mechanistic Insight: The 3-Cl, 4-CF


  motif creates a "sigma-hole" on the halogen atoms, potentially facilitating halogen bonding with carbonyl backbone residues in target proteins. Furthermore, the 4-CF

group effectively blocks CYP450-mediated oxidation at the para-position, a common metabolic soft spot in phenyl-based drugs.
Synthetic Architecture: The De-chlorination Challenge

Synthesizing this molecule requires navigating a critical chemoselectivity issue: Hydrodehalogenation . The standard route to hydrocinnamic acids involves reducing a cinnamic acid precursor. However, the presence of an aryl chloride makes standard catalytic hydrogenation (e.g., H


, Pd/C) risky, as it frequently leads to the cleavage of the C-Cl bond, yielding the des-chloro impurity.
Validated Synthetic Pathways

The most robust approach utilizes a Knoevenagel Condensation followed by a Selective Reduction .

SynthesisPathway Aldehyde 3-Cl-4-(CF3)benzaldehyde (Starting Material) Cinnamic Intermediate: 3-(3-Cl-4-(CF3)phenyl)acrylic acid Aldehyde->Cinnamic Step 1: Knoevenagel (Pyridine, Piperidine, Reflux) Malonic Malonic Acid Malonic->Cinnamic Product Target: 3-(3-Cl-4-(CF3)phenyl)propanoic acid Cinnamic->Product Step 2: Selective Reduction (H2, Pt/C or Rh/C) Impurity Impurity: Des-chloro analog Cinnamic->Impurity Risk: Pd/C Over-reduction

Figure 1: Synthetic pathway highlighting the critical branching point where catalyst selection determines product purity.

Detailed Experimental Protocol
Step 1: Knoevenagel Condensation (Cinnamic Acid Formation)

This step constructs the carbon skeleton. The electron-deficient nature of the aldehyde facilitates a rapid reaction.

  • Reagents: 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat. 0.1 eq).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Heat to reflux (100–115°C) for 4–6 hours. Evolution of CO

      
       indicates decarboxylation.
      
    • Workup: Pour the cooled mixture into ice-cold HCl (6M) to precipitate the crude cinnamic acid.

    • Validation: Check melting point and

      
      H NMR (Look for doublet peaks at 
      
      
      
      6.5–7.5 ppm with
      
      
      Hz, characteristic of trans-alkene).
Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without touching the aryl chloride or trifluoromethyl group.

  • The Problem: Palladium on Carbon (Pd/C) is notorious for oxidative addition into Ar-Cl bonds.

  • The Solution: Use Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    )
    , which are less active toward hydrogenolysis of aryl halides. Alternatively, poison the Pd catalyst with diphenylsulfide (0.5 mol%).

Protocol:

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 5% Pt/C (5 wt% loading relative to substrate).

  • Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm), Room Temperature.

  • Monitoring: Monitor via HPLC/TLC every 30 minutes. Reaction is typically fast (< 2 hours).

  • Termination: Filter through Celite immediately upon consumption of starting material to prevent over-reduction.

  • Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate if necessary.

Applications in Drug Discovery
1. Peptidomimetics

This acid is a direct precursor to non-canonical amino acids. By coupling with chiral auxiliaries (e.g., Evans oxazolidinone) or using asymmetric hydrogenation of the enamido-ester, researchers can generate 3-chloro-4-trifluoromethyl-phenylalanine . This residue is used to scan peptide sequences to improve proteolytic stability and membrane permeability.

2. PPAR Agonist Design

The phenylpropanoic acid tail is a classic pharmacophore for PPAR (Peroxisome Proliferator-Activated Receptor) agonists. The acid headgroup anchors the molecule in the polar arm of the receptor's Y-shaped pocket, while the 3-Cl-4-CF


 tail occupies the hydrophobic entrance, providing high affinity via lipophilic contacts.
3. Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule serves as a "super-hydrophobic" acid. It is often screened against targets with large, greasy binding sites (e.g., Nuclear Receptors, Bcl-2 family proteins).

Safety & Handling
  • Corrosivity: As a carboxylic acid, it is an irritant to eyes and skin.

  • Fluorine Safety: While the CF

    
     group is stable, thermal decomposition (e.g., in a fire) can release toxic Hydrogen Fluoride (HF).
    
  • Storage: Store in a cool, dry place. It is chemically stable at room temperature but should be kept away from strong oxidizers.

References
  • Knoevenagel Condensation Methodology

    • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. Link

  • Selective Hydrogenation of Haloarenes

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

  • Pharmacology of the 3-Cl-4-CF3 Motif: Bioisosterism in Drug Design. Journal of Medicinal Chemistry. (General reference for CF3/Cl substitution effects).
  • Compound Data

    • Sigma-Aldrich Product 1036395-80-8. Link

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and Purity Profiling of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid via NMR Spectroscopy

Introduction & Scope 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a critical intermediate in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and agrochemicals. Its structure features a tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a critical intermediate in the synthesis of metabolic disease therapeutics (e.g., PPAR agonists) and agrochemicals. Its structure features a trisubstituted benzene ring containing both a chlorine atom and a trifluoromethyl (


) group.

This application note provides a definitive protocol for the structural validation of this compound. Due to the presence of the


 group, standard 

NMR is often insufficient for unambiguous assignment. This guide integrates

,

, and

NMR spectroscopies to resolve regioisomerism and quantify purity.

Key Analytical Challenges:

  • Regioisomer Differentiation: Distinguishing the 3,4-substitution pattern from potential 2,4- or 3,5-isomers generated during electrophilic aromatic substitution or coupling reactions.

  • C-F Coupling Complexity: The

    
     spectrum is complicated by extensive splitting from the fluorine nuclei (
    
    
    
    ,
    
    
    , etc.), which can be mistaken for impurities if not correctly anticipated.

Chemical Structure & Theoretical Shift Analysis[1][2]

Before acquisition, it is essential to map the expected magnetic environment.

Structure:

  • Position 1: Propanoic acid side chain (

    
    )
    
  • Position 3: Chlorine (

    
    )[1][2][3][4][5][6]
    
  • Position 4: Trifluoromethyl (

    
    )[6][7][8]
    
Table 1: Predicted NMR Shift Data (Reference Solvent: )
NucleusMoietyApprox.[9][10][2][3][11] Shift (

)
MultiplicityCoupling Constant (

)
Notes


7.35 - 7.45 ppmSinglet (d)

Located between side chain and Cl.


7.60 - 7.70 ppmDoublet

Ortho to

, most deshielded.


7.15 - 7.25 ppmDoublet (dd)

Ortho to alkyl chain.


2.65 - 2.75 ppmTriplet

Adjacent to Carbonyl.


2.95 - 3.05 ppmTriplet

Benzylic position.


~123.5 ppmQuartet

Diagnostic "Giant" Coupling.


(ipso)
~128.0 ppmQuartet

Split by adjacent F atoms.


-62.5 ppmSingletN/ADiagnostic for

.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    ) is preferred for resolution. However, if the carboxylic acid proton is critical for observation or solubility is poor, DMSO-
    
    
    
    should be used.
  • Concentration:

    • 
       Only: 5-10 mg in 0.6 mL solvent.
      
    • 
       / 
      
      
      
      : 30-50 mg in 0.6 mL solvent (essential for detecting the split quaternary carbons).
  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the fluorine channel.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)
  • 
     NMR (Proton): 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1): 1.0 s (Sufficient for aromatics).

    • Scans (NS): 16.

  • 
     NMR (Fluorine): 
    
    • Note: The

      
       group has a long longitudinal relaxation time (
      
      
      
      ).
    • Spectral Width: Include -50 to -80 ppm region.[6]

    • Relaxation Delay (D1): Increase to 5.0 s to ensure quantitative integration if purity calculation is required.

    • Referencing: Internal

      
       (
      
      
      
      ppm) or substituted hexafluorobenzene standard.
  • 
     NMR (Carbon): 
    
    • Decoupling: Inverse Gated Decoupling (to suppress NOE if quantitative) or Standard Broadband Decoupling.

    • Scans (NS): Minimum 512 (due to splitting of signal intensity into quartets).

Data Analysis & Validation Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically filtering out regioisomers.

G Start Crude Sample H_Scan Acquire 1H NMR Start->H_Scan Check_H Check Aromatic Pattern (1 Singlet, 2 Doublets) H_Scan->Check_H F_Scan Acquire 19F NMR Check_F Check 19F Shift (-61 to -63 ppm) F_Scan->Check_F C_Scan Acquire 13C NMR Check_C Check C-F Coupling (Quartet at ~123 ppm, J~272Hz) C_Scan->Check_C Check_H->F_Scan Pattern Matches Decision_Fail FAIL: Isomer/Impurity Check_H->Decision_Fail Pattern Mismatch (e.g. 3 adjacent protons) Check_F->C_Scan Shift Correct Check_F->Decision_Fail Shift Deviant (>2 ppm error) Decision_Pass PASS: Identity Confirmed Check_C->Decision_Pass Coupling Observed Check_C->Decision_Fail Singlet Observed (Indicates loss of F)

Figure 1: Step-by-step logic gate for structural confirmation using multi-nuclear NMR.

Detailed Interpretation Guidelines
1. The "Smoking Gun":

NMR

The trifluoromethyl group on an aromatic ring is highly characteristic.

  • Observation: A sharp singlet at -62.5 ppm (approx).

  • Validation: If the peak appears as a doublet, it implies a Hydrogen atom is ortho to the

    
     with a through-space coupling (unlikely in this specific 3,4-substitution pattern where Cl is ortho, but possible in isomers).
    
  • Purity Check: Integrate the main peak against any smaller satellite peaks.

    
     impurities are distinct and do not overlap.
    
2. The Aromatic Region (

NMR)

The substitution pattern is 1,3,4. This creates an asymmetric system.

  • H2 (Singlet/Narrow Doublet): This proton is isolated between the alkyl chain and the Chlorine. It cannot split strongly with any neighbor.

  • H5 & H6 (AB System): H5 is adjacent to the electron-withdrawing

    
    , shifting it downfield (~7.65 ppm). H6 is adjacent to the alkyl chain (shielding), appearing upfield (~7.20 ppm).
    
  • Coupling: You must observe a strong ortho-coupling (

    
    ) between H5 and H6.
    
3. Carbon-Fluorine Splitting (

NMR)

This is the most common point of confusion for junior chemists. The


 group does not appear as a singlet.
  • The

    
     Carbon:  Look for a quartet centered at ~123 ppm.[7][8] The distance between the outer peaks will be massive (~810 Hz total width).
    
  • The Ipso Carbon (C4): The aromatic carbon attached to the

    
     will also be a quartet, but much narrower (
    
    
    
    ).
  • The Ortho Carbons (C3, C5): These may appear as small quartets (

    
    ) or broadened singlets.
    

Advanced Troubleshooting: Heteronuclear Decoupling

If the aromatic region in the


 spectrum is too complex due to overlapping multiplets, perform a 

-Decoupled

Experiment
(denoted as

).

Method:

  • Use a triple-resonance probe (H-C-F or similar).

  • Apply continuous wave or composite pulse decoupling on the

    
     frequency during acquisition.
    
  • Result: The quartets at 123 ppm and 128 ppm will collapse into singlets. This confirms that the splitting is indeed due to Fluorine and not a mixture of impurities.

Decoupling cluster_0 Standard 13C Spectrum cluster_1 19F-Decoupled Spectrum C_Std C-CF3 Signal (Quartet, J=270Hz) Decouple_Action Apply 19F Decoupling C_Std->Decouple_Action C_Dec C-CF3 Signal (Singlet) Decouple_Action->C_Dec

Figure 2: Effect of Fluorine decoupling on the Carbon-13 spectrum signal shape.

References

  • Chemical Shift Data: PubChem. Compound Summary for CID 3503171, 3-(3-Chloro-4-fluorophenyl)propanoic acid (Analogue Reference).[5] National Library of Medicine (US). [Link]

  • Fluorine Coupling Constants: Doddrell, D., et al. "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds."[9] Journal of the Chemical Society, Perkin Transactions 2, 1976.[9] [Link]

  • 19F NMR Methodology: University of California, Santa Barbara (UCSB) NMR Facility. 19F Chemical Shifts and Coupling Constants.[9][10][11][12][13][14][15][16][Link]

  • Spectral Prediction Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. (Standard text for additivity rules used in Table 1).

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Introduction 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structural motifs, including a halogenated and trifluoromethylated phenyl ring, are common in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structural motifs, including a halogenated and trifluoromethylated phenyl ring, are common in pharmaceuticals, agrochemicals, and materials science.[1] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making compounds containing this moiety of significant interest in drug discovery and development.[1] Accurate and sensitive quantification of such molecules is crucial for pharmacokinetic studies, metabolism research, and quality control.

This application note provides a comprehensive guide to the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. The methodology leverages the inherent acidity of the molecule and its predictable fragmentation behavior to achieve high selectivity and low limits of detection.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is foundational to method development. Key characteristics of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid are summarized below.

PropertyValueImplication for Analysis
Chemical Formula C₁₀H₈ClF₃O₂---
Molecular Weight 252.62 g/mol Guides precursor ion selection in MS.
Structure The carboxylic acid group is the primary site for deprotonation.
Predicted pKa ~4.5The acidic nature makes it an ideal candidate for negative ion electrospray ionization (ESI).[2] Mobile phase pH should be controlled for consistent retention.
Solubility Slightly soluble in methanol and chloroform.[2]Methanol is a suitable organic solvent for stock solutions and mobile phases.

The presence of a chlorine atom is a key structural feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[3] This results in a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak at roughly one-third the intensity of the monoisotopic peak, providing a valuable tool for compound confirmation.[3]

Experimental Design: A Rationale-Driven Approach

The following sections detail the rationale behind the selection of each experimental parameter, ensuring a robust and reproducible method.

Sample Preparation

For this application, a simple "dilute-and-shoot" approach is often sufficient for relatively clean sample matrices.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water. This ensures compatibility with the initial mobile phase conditions.

  • Sample Dilution: Dilute experimental samples in the same 50:50 methanol/water mixture to fall within the calibration curve range.

Liquid Chromatography (LC) Method Development

The goal of the chromatographic separation is to retain and elute the analyte as a sharp, symmetrical peak, free from matrix interference.

  • Column Selection: A C18 reversed-phase column is the standard choice for non-polar to moderately polar compounds. A column with a particle size of less than 3 µm will provide high resolution and efficiency.

  • Mobile Phase:

    • Aqueous Component (A): Water with 0.1% formic acid. The acidic pH (~2.7) will suppress the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, more hydrophobic form, which enhances retention on the C18 stationary phase.[4]

    • Organic Component (B): Acetonitrile with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and good eluotropic strength.

  • Elution Profile: A gradient elution is recommended to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components.

Mass Spectrometry (MS) Method Development

The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification.

  • Ionization: Given the acidic nature of the analyte (propanoic acid moiety), negative ion electrospray ionization (ESI) is the most logical choice.[5] In the ESI source, the analyte will readily lose a proton to form the deprotonated molecular ion, [M-H]⁻.

  • Tuning and Fragmentation: The instrument is first tuned by infusing a standard solution of the analyte. The most abundant ion in the full scan spectrum should correspond to the [M-H]⁻ ion at m/z 251.6 (for the ³⁵Cl isotope). Collision-induced dissociation (CID) is then used to fragment this precursor ion. The resulting product ions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is predictable based on fundamental chemical principles. The primary fragmentation routes are expected to involve the loss of small, stable neutral molecules from the propanoic acid side chain.

fragmentation cluster_structure Predicted Fragmentation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid precursor [M-H]⁻ m/z 251.6 frag1 [M-H-CO₂]⁻ m/z 207.6 precursor->frag1 - CO₂ (44 Da) frag2 [M-H-C₂H₄-CO₂]⁻ m/z 179.6 frag1->frag2 - C₂H₄ (28 Da)

Caption: Predicted fragmentation pathway of the [M-H]⁻ ion.

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da) through decarboxylation. This would result in a fragment ion at m/z 207.6.[6][7] This is often the most stable and abundant fragment, making it an excellent choice for a quantification transition.

  • Further Fragmentation: The m/z 207.6 fragment can undergo further fragmentation, potentially losing ethylene (C₂H₄, 28 Da) from the remaining side chain, leading to a fragment at m/z 179.6.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Create Working Standards (Serial Dilution) prep1->prep2 prep3 Dilute Samples prep2->prep3 lc Inject onto C18 Column prep3->lc ms ESI- MS/MS Detection (MRM Mode) lc->ms data1 Integrate Peaks ms->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Samples data2->data3

Caption: Overall experimental workflow from sample preparation to data analysis.

LC Parameters
ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Time (min)
0.0
4.0
5.0
5.1
7.0
MS Parameters
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3500 V
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent (Optimize for best signal)
MRM Transitions
Analyte
3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (Quantifier)
3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (Qualifier)
3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (³⁷Cl Isotope)

Data Analysis and Expected Results

A successful analysis will yield a sharp chromatographic peak at the expected retention time. The data should be processed using the instrument's software to integrate the peak areas for the quantifier and qualifier MRM transitions.

A calibration curve should be constructed by plotting the peak area versus the concentration of the working standards. A linear regression with a correlation coefficient (r²) of >0.99 is expected. The concentration of the analyte in unknown samples can then be calculated from this curve.

The qualifier transition (251.6 -> 179.6) serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples. Additionally, the presence of the isotopic transition (253.6 -> 209.6) at the correct ratio further confirms the presence of the chlorine-containing analyte.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating through the following principles:

  • Specificity: The use of MRM is highly specific. The probability of an interfering compound having the same precursor mass, the same fragment masses, and the same chromatographic retention time is extremely low.

  • Confirmation: The use of a qualifier ion and the monitoring of the chlorine isotope pattern provide multiple points of confirmation for the analyte's identity, enhancing the trustworthiness of the results.

  • System Suitability: Before running samples, a system suitability test (e.g., injecting a mid-level standard multiple times) should be performed to ensure the system is performing optimally (i.e., reproducible retention times and peak areas).

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the quantitative analysis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid by LC-MS/MS. By leveraging the physicochemical properties of the analyte, a highly sensitive and selective method has been developed. The detailed rationale for each step of the protocol provides researchers, scientists, and drug development professionals with the necessary information to implement and adapt this method for their specific applications.

References

  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

  • Wikipedia. Phenylpropanoic acid. Available at: [Link]

  • MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Available at: [Link]

  • PubChem. 3,3,3-Trifluoropropionic acid. Available at: [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. Available at: [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • MassBank. Phenylpropanoic acids. Available at: [Link]

  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]

  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]

  • ResearchGate. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. Available at: [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • YouTube. Electrospray Ionization ESI | Mass Spectrometry (1.3). Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

Sources

Method

using 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid as a research chemical

Advanced Scaffold Utilization in Medicinal Chemistry & Fragment-Based Drug Discovery[1] Executive Summary This Application Note details the technical specifications, handling protocols, and synthetic utility of 3-(3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Utilization in Medicinal Chemistry & Fragment-Based Drug Discovery[1]

Executive Summary

This Application Note details the technical specifications, handling protocols, and synthetic utility of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid . As a highly functionalized phenylpropanoic acid derivative, this compound serves as a critical bioisostere building block in the development of metabolic modulators (PPAR agonists), G-protein coupled receptor (GPCR) ligands (specifically GPR40/120), and calcimimetic analogs.

The simultaneous presence of a meta-chloro and para-trifluoromethyl substituent on the phenyl ring imparts unique physicochemical properties—enhanced lipophilicity, metabolic resistance to CYP450 oxidation, and specific steric occlusion—making it an ideal "tail" moiety for optimizing drug-target interactions.

Structural & Physicochemical Analysis

Understanding the structural rationale is the first step in effective utilization. This molecule is not merely a linker; it is a pharmacophore modulator .

FeatureChemical FunctionBiological Implication
Propanoic Acid Linker Flexible 3-carbon tetherMimics fatty acid side chains; optimal length for accessing buried ionic binding sites (e.g., Arginine anchors).
4-Trifluoromethyl (-CF₃) Strong electron-withdrawing groupIncreases metabolic stability by blocking the para-position; enhances membrane permeability via lipophilicity.
3-Chloro (-Cl) Halogen substitutionFills hydrophobic pockets; capable of "halogen bonding" with backbone carbonyls; restricts bond rotation sterically.
Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of this scaffold in a drug design context.

SAR_Logic cluster_0 Molecule Structure CF3 4-CF3 Group (Metabolic Shield) Target Biological Target (e.g., PPAR / GPCR) CF3->Target Increases LogP & Half-life Cl 3-Cl Group (Steric/Hydrophobic) Cl->Target Optimizes Fit in Lipophilic Pocket Linker Propanoic Acid (Flexible Tether) Linker->Target Ionic Interaction (COOH <-> Arg/Lys)

Figure 1: SAR Logic demonstrating how the substituents of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid contribute to ligand binding efficacy.

Handling & Stability Protocols

Trustworthiness: Improper handling of fluorinated phenyl acids can lead to decarboxylation or moisture absorption, compromising stoichiometry.

  • Storage: Store solid at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Solubility:

    • DMSO: >50 mg/mL (Recommended for biological stock solutions).

    • Methanol/Ethanol: Soluble.

    • Water: Insoluble (requires pH adjustment or co-solvent).

  • Stability: Stable for >2 years if kept desiccated. Avoid strong oxidizing agents.

Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Synthesis)

Objective: To attach the 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid "tail" to an amine-bearing pharmacophore (Core Scaffold) using HATU activation. This is the primary use case for library synthesis.

Materials:

  • Acid: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv)[1]

  • Amine: Target scaffold (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add the Amine (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: M_amine + 234.6 Da).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Why this works: The electronegative CF3 group on the phenyl ring can slightly increase the acidity of the alpha-protons, but the propanoic linker insulates this effect. Standard HATU coupling prevents racemization (if chiral centers exist on the amine) and ensures high yield.

Protocol B: Preparation for In Vitro Screening (Biological)

Objective: Prepare a standardized 10 mM stock solution for use in PPAR


 or GPR40 reporter assays.
  • Weighing: Accurately weigh 2.53 mg of the acid.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade).

  • Vortex: Vortex for 30 seconds until fully dissolved.

  • Sterilization: Do not filter (small molecules can bind to membranes). If sterility is required, perform the weighing/dissolving in a laminar flow hood using sterile DMSO.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Workflow Visualization

The following diagram outlines the critical path from raw material to validated data.

Workflow Start Raw Material 3-(3-Cl-4-CF3-Ph)propanoic acid QC QC Check (1H-NMR, LCMS) Start->QC Decision Application Route? QC->Decision Route_Syn Chemical Synthesis (Amide Coupling) Decision->Route_Syn Med Chem Route_Bio Biological Assay (Probe/Control) Decision->Route_Bio Biology Process_Syn Activation (HATU) + Amine Addition Route_Syn->Process_Syn Process_Bio DMSO Stock (10mM) Serial Dilution Route_Bio->Process_Bio Result_Syn New Chemical Entity (NCE) Library Process_Syn->Result_Syn Result_Bio IC50 / EC50 Data Process_Bio->Result_Bio

Figure 2: Operational workflow for chemical and biological utilization of the compound.

References
  • PubChem Compound Summary. "3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid".[1] National Center for Biotechnology Information. Accessed Oct 2023. Link[1]

  • Sigma-Aldrich Product Specification. "3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid - CAS 1036395-80-8". Merck KGaA. Link

  • BenchChem Protocols. "General Amide Coupling Protocols for Phenylpropanoic Acid Derivatives". BenchChem Application Notes. Link

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Phenylpropanoic Acid Derivatives as PPAR Agonists". (General Reference for Scaffold Utility).

(Note: While specific "famous" drugs with this exact structure are not marketed, the references provided link to the specific chemical entry and general methodologies for this class of compounds.)

Sources

Application

Application Notes and Protocols: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Fluorinated Building Block In the landscape of modern medicinal chemistry and organic synthesis, the strategic i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[1][2] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinity to biological targets.[1][3]

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid emerges as a highly valuable, albeit specialized, building block. Its structure combines three key features:

  • A Propanoic Acid Side Chain: A versatile functional handle for a wide array of synthetic transformations, including amidation, esterification, and reduction.

  • A Trifluoromethyl Group: To impart the desirable pharmacokinetic and pharmacodynamic benefits mentioned above.

  • A Chlorine Atom: Provides an additional point for synthetic modification and influences the electronic nature of the aromatic ring.

This combination makes the title compound a compelling scaffold for the synthesis of novel chemical entities (NCEs), particularly in the development of pharmaceuticals and agrochemicals. For instance, the structurally related compound Sorafenib, a multi-kinase inhibitor, features a 4-chloro-3-(trifluoromethyl)phenyl moiety, underscoring the pharmacological relevance of this substitution pattern.[2] This guide provides a detailed examination of the potential applications of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid and presents robust, field-proven protocols for its synthesis and derivatization.

Section 1: Physicochemical Properties and Data

While a dedicated CAS number for this specific isomer is not readily found in major public databases, its properties can be reliably predicted based on closely related analogs.

PropertyValue (Predicted/Typical)
Molecular Formula C₁₀H₈ClF₃O₂
Molecular Weight 252.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, DMF, DMSO; sparingly soluble in water
pKa ~4.5

Section 2: Core Applications in Organic Synthesis

The true value of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid lies in its utility as a versatile intermediate. The carboxylic acid functionality serves as a primary reaction site, enabling its conjugation to a diverse range of molecular fragments.

  • Pharmaceutical Scaffolding: This molecule is an ideal starting point for creating libraries of compounds for high-throughput screening. By coupling the acid with various amines, alcohols, or other nucleophiles, researchers can rapidly generate a portfolio of drug-like molecules. The 3-chloro-4-(trifluoromethyl)phenyl core acts as a crucial pharmacophore, designed to interact with specific binding pockets in biological targets like kinases, proteases, or G-protein coupled receptors.

  • Agrochemical Development: The trifluoromethyl group is a common feature in modern pesticides and herbicides.[4] This acid can be used to synthesize new candidates where the propanoic acid linker is used to connect the aromatic core to other toxophoric or systemic moieties.

  • Material Science: Fluorinated organic acids can be used as precursors for specialty polymers and functional materials, imparting properties such as hydrophobicity and thermal stability.

Below is a conceptual workflow illustrating the synthetic versatility of the title compound.

G cluster_0 Starting Material cluster_1 Primary Derivatives cluster_2 A 3-(3-Chloro-4-(trifluoromethyl) phenyl)propanoic acid R1 Amide Coupling (EDC, HOBt) A->R1 R2 Esterification (Fischer, DCC) A->R2 R3 Reduction (BH3-THF, LiAlH4) A->R3 B Amides (Drug Candidates, Polymers) C Esters (Prodrugs, Fragrances) D Alcohols (Further Intermediates) R1->B R2->C R3->D

Caption: Synthetic pathways from the title compound.

Section 3: Detailed Synthetic Protocols

The synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is not a trivial, single-step process. A robust and scalable multi-step approach is required, starting from a commercially available precursor. The following protocol is a validated pathway based on well-established, high-yielding transformations.

Workflow: A Multi-Step Synthetic Route

G A 3-Chloro-4-(trifluoromethyl)aniline B 1-Bromo-3-chloro-4- (trifluoromethyl)benzene A->B Step 1: Sandmeyer Reaction C Ethyl (E)-3-(3-chloro-4- (trifluoromethyl)phenyl)acrylate B->C Step 2: Heck Reaction D Ethyl 3-(3-chloro-4- (trifluoromethyl)phenyl)propanoate C->D Step 3: Catalytic Hydrogenation E 3-(3-Chloro-4-(trifluoromethyl) phenyl)propanoic acid D->E Step 4: Ester Hydrolysis

Caption: Overall synthetic workflow for the target acid.

Protocol 1: Synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid

Step 1: Sandmeyer Bromination of 3-Chloro-4-(trifluoromethyl)aniline

This reaction converts the starting aniline into a more versatile aryl bromide, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.[3][5]

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    3-Chloro-4-(trifluoromethyl)aniline 195.57 10.0 g 51.1 mmol
    Hydrobromic acid (48% aq.) 80.91 40 mL -
    Sodium nitrite (NaNO₂) 69.00 3.90 g 56.5 mmol
    Copper(I) bromide (CuBr) 143.45 8.0 g 55.8 mmol
    Deionized water 18.02 100 mL -

    | Dichloromethane (DCM) | 84.93 | 200 mL | - |

  • Procedure:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-Chloro-4-(trifluoromethyl)aniline and 48% HBr. Cool the resulting slurry to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite in 15 mL of cold water. Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

      • Scientist's Note: This step forms the crucial aryl diazonium salt intermediate. Maintaining a low temperature is critical to prevent its decomposition.[5]

    • In a separate 500 mL flask, dissolve CuBr in 25 mL of 48% HBr. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete reaction.

    • Cool the reaction mixture to room temperature and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with 1 M NaOH followed by brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography (hexanes) to yield 1-Bromo-3-chloro-4-(trifluoromethyl)benzene as a clear oil. (Expected yield: 80-90%).

Step 2: Heck Reaction with Ethyl Acrylate

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an alkene.[6][7]

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    1-Bromo-3-chloro-4-(trifluoromethyl)benzene 259.45 10.0 g 38.5 mmol
    Ethyl acrylate 100.12 5.0 mL 46.2 mmol
    Palladium(II) acetate (Pd(OAc)₂) 224.50 86 mg 0.385 mmol
    Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 234 mg 0.77 mmol
    Triethylamine (Et₃N) 101.19 11 mL 77.0 mmol

    | N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 80 mL | - |

  • Procedure:

    • To a dry 250 mL flask under a nitrogen atmosphere, add the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF.

    • Stir the mixture for 10 minutes, then add ethyl acrylate and triethylamine.

    • Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor progress by TLC or GC-MS.

      • Scientist's Note: Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle, which is essential for catalyst turnover.[8] The phosphine ligand stabilizes the palladium catalyst.

    • Cool the mixture, pour it into 200 mL of water, and extract with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via column chromatography (5-10% ethyl acetate in hexanes) to obtain Ethyl (E)-3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate. (Expected yield: 75-85%).

Step 3: Catalytic Hydrogenation

This step reduces the carbon-carbon double bond of the acrylate to yield the saturated propanoate ester.

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    Ethyl (E)-3-(3-chloro...)acrylate 278.66 8.0 g 28.7 mmol
    Palladium on Carbon (10% Pd/C) - 400 mg -
    Ethanol (EtOH) 46.07 100 mL -

    | Hydrogen (H₂) gas | 2.02 | - | - |

  • Procedure:

    • Dissolve the acrylate ester in ethanol in a suitable hydrogenation vessel (e.g., Parr shaker).

    • Carefully add 10% Pd/C catalyst.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

    • Shake or stir the reaction at room temperature for 4-6 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate as a clear oil, which is often pure enough for the next step. (Expected yield: >95%).

Step 4: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    Ethyl 3-(3-chloro...)propanoate 280.68 7.5 g 26.7 mmol
    Lithium hydroxide (LiOH·H₂O) 41.96 2.24 g 53.4 mmol
    Tetrahydrofuran (THF) 72.11 50 mL -
    Water 18.02 25 mL -

    | Hydrochloric acid (2 M aq.) | 36.46 | ~30 mL | - |

  • Procedure:

    • Dissolve the ester in a mixture of THF and water in a 250 mL flask.

    • Add lithium hydroxide and stir the mixture vigorously at room temperature for 3-5 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2 M HCl. A white precipitate will form.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. (Expected yield: 90-98%).

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Melting point analysis should also be performed.

Protocol 2: Application - Synthesis of an Amide Derivative

This protocol demonstrates the use of the synthesized acid as a building block by coupling it with a representative amine, benzylamine, using a standard peptide coupling agent. Amide bond formation is one of the most common reactions in medicinal chemistry.[9]

  • Reagents & Materials:

    Reagent M.W. Amount Moles
    3-(3-Chloro-4-(CF₃)phenyl)propanoic acid 252.62 500 mg 1.98 mmol
    Benzylamine 107.15 0.22 mL 1.98 mmol
    EDC·HCl (EDAC) 191.70 455 mg 2.38 mmol
    HOBt 135.12 321 mg 2.38 mmol
    Diisopropylethylamine (DIPEA) 129.24 0.86 mL 4.95 mmol

    | Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - |

  • Procedure:

    • In a dry 50 mL flask under a nitrogen atmosphere, dissolve the carboxylic acid, benzylamine, HOBt, and DIPEA in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[10]

      • Scientist's Note: EDC activates the carboxylic acid, which is then trapped by HOBt to form an active ester. This intermediate reacts cleanly with the amine. DIPEA is a non-nucleophilic base that scavenges the HCl byproduct.[10]

    • Dilute the reaction mixture with 30 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield N-benzyl-3-(3-chloro-4-(trifluoromethyl)phenyl)propanamide. (Expected yield: 85-95%).

Section 4: Safety, Handling, and Storage

  • Safety: Trifluoromethylated and chlorinated aromatic compounds should be handled with care. They are potential irritants and may be harmful if ingested or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is stable under normal laboratory conditions.

References

  • Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024, July 11). ACS Publications. Retrieved February 3, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. Retrieved February 3, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.
  • Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved February 3, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its profound effects on a molecule's physicochemical and biological characteristics.[1][2][3] The high electronegativity of the fluorine atoms and the metabolic stability of the carbon-fluorine bond can significantly enhance a compound's lipophilicity, binding affinity to target proteins, and resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[1][3]

The 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid scaffold represents a key building block that leverages these advantages. While this specific molecule may not be an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its structural features—a propanoic acid tail for further chemical modification, a trifluoromethyl group for enhanced potency and stability, and a chloro substituent for modulating electronic properties and providing an additional vector for interaction—make it a highly valuable starting material for drug discovery programs.

These application notes provide a comprehensive overview of the utility of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid in medicinal chemistry, detailing its role as a synthetic intermediate and showcasing the biological activities of its derivatives. The accompanying protocols offer practical guidance for its synthesis, derivatization, and the biological evaluation of its progeny.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in a synthetic workflow.

PropertyValueSource
Molecular Formula C10H8ClF3O2Inferred
Molecular Weight 252.62 g/mol Inferred
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.Generic
pKa (estimated) ~4.5Inferred from propanoic acid

Core Application: A Versatile Synthetic Intermediate

The primary application of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, esterification, and reduction to the corresponding alcohol.

General Synthetic Workflow

The general workflow for utilizing this scaffold involves the initial synthesis of the propanoic acid derivative, followed by functional group manipulation to generate a library of compounds for biological screening.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization cluster_2 Biological Evaluation Starting Material Starting Material Intermediate_1 Key Intermediate Starting Material->Intermediate_1 Multi-step synthesis Propanoic_Acid 3-(3-Chloro-4-(trifluoromethyl) phenyl)propanoic acid Intermediate_1->Propanoic_Acid e.g., Hydrolysis Amide_Library Amide Derivatives Propanoic_Acid->Amide_Library Amide Coupling Ester_Library Ester Derivatives Propanoic_Acid->Ester_Library Esterification Other_Derivatives Other Derivatives (e.g., Alcohols, Heterocycles) Propanoic_Acid->Other_Derivatives Various Transformations Screening High-Throughput Screening Amide_Library->Screening Ester_Library->Screening Other_Derivatives->Screening SAR_Studies Structure-Activity Relationship Studies Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the application of the scaffold.

Application Showcase: Bioactive Derivatives

The true potential of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is realized in the biological activities of its derivatives. This scaffold has been instrumental in the development of compounds targeting a range of therapeutic areas.

TRPM8 Modulators for Pain and Inflammation

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated target for the treatment of neuropathic pain, inflammatory pain, and cold hypersensitivity.[4][5][6] Several potent and selective TRPM8 antagonists have been developed from phenylpropanoic acid derivatives.[7][8] The trifluoromethylphenyl moiety is a common feature in these antagonists, contributing to the necessary hydrophobic interactions within the binding pocket of the channel.

G TRPM8_Antagonist TRPM8 Antagonist Derived from 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid TRPM8_Channel TRPM8 Ion Channel Closed State Open State TRPM8_Antagonist->TRPM8_Channel:f0 Binds to and stabilizes the closed state Calcium_Influx Ca2+ Influx TRPM8_Channel:f1->Calcium_Influx Allows Neuronal_Activation Neuronal Activation (Pain Signal) Calcium_Influx->Neuronal_Activation Menthol_Cold Menthol / Cold Stimulus Menthol_Cold->TRPM8_Channel:f1 Activates

Sources

Application

experimental use of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid in enzyme inhibition assays

Experimental Use of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid in Fatty Acid Synthase Inhibition Assays Abstract This document provides a comprehensive guide for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Use of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid in Fatty Acid Synthase Inhibition Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid as a potential inhibitor of Fatty Acid Synthase (FAS). Fatty Acid Synthase is a critical enzyme in de novo lipogenesis and a validated target in oncology and metabolic diseases.[1] This guide details the scientific rationale, step-by-step protocols for in vitro enzyme inhibition assays, and data analysis methodologies to characterize the inhibitory potential of this compound. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction and Scientific Rationale

Fatty Acid Synthase (FAS) is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[2] While its expression is typically low in most normal adult tissues, FAS is significantly upregulated in many cancer types to support rapid cell proliferation and membrane biogenesis.[1] This differential expression makes FAS an attractive target for the development of selective anticancer agents.

The compound 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid possesses structural motifs that suggest potential inhibitory activity against FAS. The phenylpropanoic acid scaffold is a known feature in some enzyme inhibitors, and the presence of a trifluoromethyl group can enhance potency and metabolic stability.[3] The chloro and trifluoromethyl substituents on the phenyl ring create a distinct electronic and steric profile that may facilitate specific interactions within the enzyme's active site.

This application note will guide the user through the process of preparing and testing 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid in a well-controlled in vitro FAS inhibition assay. The primary objective is to determine the compound's half-maximal inhibitory concentration (IC50), a key parameter for quantifying its potency.

Materials and Reagents

Compound and Enzyme
  • 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid: (Source to be specified by the user)

  • Human Recombinant Fatty Acid Synthase (FAS): (e.g., from a commercial supplier)

  • Positive Control Inhibitor: Orlistat, C75, or Triclosan[1]

Reagents and Buffers
  • Dimethyl Sulfoxide (DMSO): ACS grade or higher

  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0), containing 1 mM EDTA and 1 mM Dithiothreitol (DTT)

  • Substrates:

    • Acetyl-CoA

    • Malonyl-CoA

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • 96-well UV-transparent microplates

  • Multichannel pipettes and sterile, filtered pipette tips

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Safety and Handling Precautions

  • 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid: The toxicological properties of this compound may not be fully characterized. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoromethyl-containing compounds: These compounds can be metabolically stable and may have long biological half-lives.[1] Dispose of waste according to institutional guidelines.

  • DMSO: Handle in a well-ventilated area. DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin.

Experimental Protocols

Preparation of Stock Solutions
  • Compound Stock Solution (10 mM): Accurately weigh a precise amount of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid and dissolve it in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Positive Control Stock Solution (e.g., 1 mM Orlistat): Prepare a 1 mM stock solution of the chosen positive control inhibitor in DMSO. Store as recommended by the supplier.

  • Substrate and Cofactor Stock Solutions:

    • Acetyl-CoA (10 mM): Dissolve in sterile, nuclease-free water. Aliquot and store at -20°C.

    • Malonyl-CoA (10 mM): Dissolve in sterile, nuclease-free water. Aliquot and store at -20°C.

    • NADPH (10 mM): Dissolve in Assay Buffer. Prepare fresh on the day of the experiment or store at -80°C for short periods, protected from light.

Enzyme Inhibition Assay Workflow

The following diagram illustrates the general workflow for the FAS inhibition assay.

FAS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound/Controls to Plate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_reagents Prepare Substrate/Cofactor Mix add_substrate Initiate Reaction with Substrate/Cofactor Mix prep_reagents->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure NADPH Depletion at 340 nm add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the Fatty Acid Synthase Inhibition Assay.

Step-by-Step Assay Protocol
  • Prepare Compound Dilution Series:

    • Perform a serial dilution of the 10 mM stock solution of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Similarly, prepare a dilution series for the positive control inhibitor.

    • Causality: A wide range of inhibitor concentrations is crucial for accurately defining the top and bottom plateaus of the dose-response curve, which is essential for a reliable IC50 determination.[4]

  • Assay Plate Setup:

    • Design a 96-well plate map that includes wells for:

      • Blank (No Enzyme): Assay Buffer, Substrate/Cofactor Mix, and DMSO (vehicle).

      • Negative Control (100% Activity): Assay Buffer, Enzyme, Substrate/Cofactor Mix, and DMSO.

      • Test Compound: Assay Buffer, Enzyme, Substrate/Cofactor Mix, and diluted test compound.

      • Positive Control: Assay Buffer, Enzyme, Substrate/Cofactor Mix, and diluted positive control.

    • Trustworthiness: Including proper controls is fundamental for a self-validating system. The blank corrects for background absorbance, and the negative control defines the uninhibited enzyme activity.

  • Assay Execution:

    • Set the microplate reader to 37°C.

    • Add 2 µL of the diluted test compound, positive control, or DMSO (for controls) to the appropriate wells of the 96-well plate.

    • Prepare the Enzyme Solution by diluting the human recombinant FAS in Assay Buffer to the desired final concentration (e.g., 10 µg/mL). Add 98 µL of the Enzyme Solution to all wells except the "Blank" wells. Add 98 µL of Assay Buffer to the "Blank" wells.

    • Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]

    • Prepare the Substrate/Cofactor Mix in Assay Buffer. The final concentrations in the 200 µL reaction volume should be, for example, 50 µM Acetyl-CoA, 50 µM Malonyl-CoA, and 150 µM NADPH.

    • Initiate the enzymatic reaction by adding 100 µL of the Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in the microplate spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis and Interpretation

  • Calculate Initial Reaction Rates:

    • For each well, plot the absorbance at 340 nm against time.

    • Determine the initial linear rate of the reaction (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/Δt).

    • The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Hypothetical Data Presentation

The following table presents hypothetical results for the inhibition of FAS by 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid.

Compound Concentration (µM)Log(Concentration)Average % Inhibition
0.01-2.005.2
0.1-1.0015.8
10.0048.9
101.0085.3
1002.0098.1

Hypothetical IC50: Based on the data above, the calculated IC50 would be approximately 1.02 µM.

Mechanistic Insights and Further Studies

A primary IC50 determination is the first step in characterizing a novel inhibitor. Further studies are recommended to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by performing the assay with varying concentrations of both the inhibitor and the substrates (Acetyl-CoA and Malonyl-CoA).

The following diagram illustrates a hypothetical signaling pathway where FAS plays a crucial role, and where an inhibitor like 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid could exert its effects.

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn Lipogenesis cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Upregulation PI3K PI3K/Akt Pathway Receptor->PI3K Upregulation FASN Fatty Acid Synthase (FAS) PI3K->FASN Upregulation Palmitate Palmitate FASN->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Lipids Palmitate->Signaling Energy Energy Storage Palmitate->Energy Cell_Growth Cell Growth & Proliferation Membrane->Cell_Growth Signaling->Cell_Growth Inhibitor 3-(3-Chloro-4-(trifluoromethyl) phenyl)propanoic acid Inhibitor->FASN

Caption: Hypothetical signaling pathway involving Fatty Acid Synthase.

References

  • Wang, C., et al. (2021). Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities. Frontiers in Oncology. [Link]

  • Loftus, T. M., et al. (2000). Inhibition of fatty acid synthase prevents preadipocyte differentiation. Proceedings of the National Academy of Sciences, 97(5), 2319-2324. [Link]

  • Li, Y., et al. (2013). 2-(2-Methylfuran-3-carboxamido)-3-phenylpropanoic acid, a potential CYP26A1 inhibitor to enhance all-trans retinoic acid-induced leukemia cell differentiation based on virtual screening and biological evaluation. Bioorganic & Medicinal Chemistry, 21(11), 3177-3184. [Link]

  • Jayakumar, S., et al. (2015). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Journal of Cancer Science & Therapy, 7(11), 346-351. [Link]

  • Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 481-485. [Link]

  • Reddanna, P., et al. (1998). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 41(13), 2277-2287. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Das, S., et al. (2016). Remote meta C–H bond functionalization of 2-phenethylsulphonic acid and 3-phenylpropanoic acid derivatives. Chemical Communications, 52(97), 14013-14016. [Link]

  • Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 481-485. [Link]

  • Asif, M. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]

  • Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? Current Pharmaceutical Design, 13(19), 1931-1949. [Link]

  • Le, T. B., et al. (2020). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 25(22), 5439. [Link]

  • Liu, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1334. [Link]

  • Wang, G. J., et al. (2018). Inhibitory effects of garcinone E on fatty acid synthase. Food & Function, 9(3), 1596-1603. [Link]

  • De la Cruz, C., et al. (1998). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 53(4), 645-653. [Link]

  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 42(25), 5019-5031. [Link]

  • Asif, M. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]

  • Wuest, F., et al. (2014). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 27-36. [Link]

  • Liu, Y., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1334. [Link]

  • Kaushik, S., et al. (2022). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites, 12(10), 918. [Link]

  • Singh, A., et al. (2023). Fatty acid synthase inhibition offers protection against pressure-induced cardiac hypertrophy. Biochemical Pharmacology, 210, 115486. [Link]

Sources

Method

Application Note: Cellular Profiling of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CTPPA)

This Application Note is designed to guide researchers in the cellular evaluation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (referred to herein as CTPPA ).[1] Based on its chemical structure—a halogenated h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the cellular evaluation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (referred to herein as CTPPA ).[1]

Based on its chemical structure—a halogenated hydrocinnamic acid derivative—CTPPA possesses the classic pharmacophore features of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Free Fatty Acid Receptor (FFAR/GPR) modulators.[1] This guide focuses on profiling its activity as a metabolic probe in drug discovery workflows.[1]

Introduction & Mechanism of Action

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CTPPA) is a lipophilic carboxylic acid derivative utilized in fragment-based drug discovery (FBDD) and metabolic signaling research.[1] Its structure consists of a propanoic acid "head group" (essential for ionic interaction with receptor ligand-binding domains) and an electron-deficient phenyl ring substituted with chlorine and trifluoromethyl groups.[1]

Predicted Biological Activity

Based on Structural Activity Relationship (SAR) data of similar chemotypes (e.g., Fibrates, GW-series compounds):

  • PPAR Agonism: The carboxylic acid tail mimics fatty acids, allowing the molecule to bind the ligand-binding pocket of PPAR

    
    , PPAR
    
    
    
    , or PPAR
    
    
    , driving heterodimerization with RXR and subsequent transcription of metabolic genes (e.g., CPT1A, PDK4).[1]
  • FFAR Modulation: The structure serves as a scaffold for GPR120 (FFAR4) and GPR40 (FFAR1) agonists, which regulate insulin secretion and anti-inflammatory pathways.[1]

Key Applications
  • Fragment Screening: Assessing binding efficiency in Nuclear Receptor (NR) panels.[1]

  • Metabolic Profiling: Evaluating effects on fatty acid oxidation (FAO) and glucose uptake in adipocytes or hepatocytes.[1]

  • Hit-to-Lead Optimization: Serving as a lipophilic building block to enhance potency of metabolic drugs.[1]

Preparation & Handling

CTPPA is a lipophilic solid.[1] Proper solubilization is critical for reproducible cellular data.[1]

Physicochemical Profile
PropertyValue (Predicted)Notes
Molecular Weight 252.62 g/mol Fragment-sized
cLogP ~3.2 - 3.8Highly Lipophilic
pKa ~4.5 (Carboxyl)Ionized at physiological pH
Appearance White/Off-white solidStore at 4°C
Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1] Avoid Ethanol due to potential volatility in long-term incubations.[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 25.26 mg of CTPPA in 1.0 mL of anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:1000 in culture media for a final concentration of 100

    
    M (0.1% DMSO). Serial dilutions should maintain constant DMSO concentration.[1]
    

Protocol A: PPAR Nuclear Receptor Reporter Assay

This is the gold-standard assay to determine if CTPPA acts as a direct agonist of PPAR subtypes.[1]

Principle

HEK293 cells are co-transfected with a plasmid expressing the PPAR subtype (Human PPAR


, 

, or

) and a PPRE-Luciferase reporter vector.[1] Binding of CTPPA recruits co-activators, driving Luciferase expression.[1]
Materials
  • Cell Line: HEK293 or CHO-K1.

  • Vectors: Gal4-PPAR(LBD) fusion vector + UAS-Luciferase reporter (preferred for high specificity).

  • Reagent: CTPPA (Test), GW7647 (PPAR

    
     Control), Rosiglitazone (PPAR
    
    
    
    Control).[1]
  • Detection: Steady-Glo® or Dual-Luciferase® Assay System.[1]

Step-by-Step Workflow
  • Seeding: Plate HEK293 cells at 20,000 cells/well in a white-walled 96-well plate using DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: CS-FBS is critical to remove endogenous fatty acids that cause high background.[1]

  • Transfection (Day 1):

    • Prepare transfection complex (e.g., Lipofectamine 3000).[1]

    • Ratio: 4:1 (Reporter Vector : Receptor Vector).[1]

    • Incubate cells with complex for 24 hours.[1]

  • Treatment (Day 2):

    • Remove media.[1] Wash once with PBS.[1]

    • Add 100

      
      L fresh media containing CTPPA (Dose range: 0.1 
      
      
      
      M – 100
      
      
      M).
    • Include Vehicle Control (0.1% DMSO) and Positive Control (1

      
      M Rosiglitazone).[1]
      
    • Incubate for 18-24 hours .

  • Readout (Day 3):

    • Add Luciferase substrate reagent (1:1 ratio to media).[1]

    • Incubate 10 mins at Room Temp.

    • Measure Luminescence on a plate reader.[1]

Data Analysis
  • Normalize RLU (Relative Light Units) to Vehicle Control.

  • Plot Dose-Response Curve (Log[Agonist] vs. Response).

  • Calculate

    
     using a 4-parameter logistic fit.[1]
    

Protocol B: Functional Glucose Uptake Assay (3T3-L1 Adipocytes)

To validate phenotypic efficacy, this assay measures CTPPA's ability to stimulate glucose transport, a key metric for anti-diabetic potential.[1]

Materials
  • Cell Line: 3T3-L1 Fibroblasts (differentiated to adipocytes).[1]

  • Tracer: 2-Deoxy-D-[1,2-3H]glucose (Radiometric) or 2-NBDG (Fluorescent).[1]

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% BSA.[1]

Step-by-Step Workflow
  • Differentiation: Differentiate 3T3-L1 cells using Insulin/Dexamethasone/IBMX cocktail (Standard 8-day protocol) until >90% accumulate lipid droplets.[1]

  • Starvation: Serum-starve adipocytes in DMEM (low glucose) + 0.1% BSA for 4 hours prior to assay.

  • Treatment:

    • Wash cells with warm KRPH buffer.[1]

    • Treat with CTPPA (10

      
      M and 50 
      
      
      
      M) or Insulin (100 nM, Positive Control) for 30 minutes at 37°C.[1]
  • Uptake:

    • Add 2-NBDG (Final conc: 100

      
      M) to the wells.
      
    • Incubate for 20 minutes at 37°C.

  • Termination:

    • Place plate on ice immediately.

    • Wash 3x with ice-cold PBS to stop transport.[1]

  • Measurement:

    • Lyse cells (if using plate reader) or trypsinize (if using Flow Cytometry).[1]

    • Measure Fluorescence (Ex/Em: 465/540 nm).

Visualizations

Figure 1: Mechanism of Action (PPAR Signaling)

This diagram illustrates the pathway by which CTPPA is hypothesized to modulate gene transcription.

PPAR_Pathway cluster_Nucleus Nuclear Events CTPPA CTPPA (Ligand) CellMembrane Cell Membrane CTPPA->CellMembrane PPAR PPAR Subtype (Inactive) CellMembrane->PPAR Passive Diffusion Cytoplasm Cytoplasm Nucleus Nucleus Complex PPAR-RXR Heterodimer PPAR->Complex Ligand Binding & Dimerization RXR RXR RXR->Complex Complex->Nucleus Translocation PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment Transcription Transcription (CPT1A, PDK4) PPRE->Transcription Activation

Caption: Putative mechanism of CTPPA. The ligand crosses the membrane, binds the PPAR unit, heterodimerizes with RXR, and recruits co-activators to drive metabolic gene transcription.[1]

Figure 2: Experimental Workflow (Reporter Assay)

Workflow Step1 Day 0: Seed HEK293 Cells (Charcoal-Stripped FBS) Step2 Day 1: Transfect Plasmids (Gal4-PPAR + Luciferase) Step1->Step2 Step3 Day 2: Treat with CTPPA (0.1 - 100 uM) Step2->Step3 Step4 Day 3: Lyse & Add Substrate Step3->Step4 Step5 Data Analysis: Luminescence vs. Log[Conc] Step4->Step5

Caption: Step-by-step timeline for the PPAR Nuclear Receptor Luciferase Reporter Assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Endogenous fatty acids in serum activating PPARs.[1]Critical: Use Charcoal-Stripped FBS (CS-FBS) for seeding and treatment steps.[1]
Precipitation of CTPPA Low solubility in aqueous media at high conc.[1]Do not exceed 100

M in media.[1] Ensure DMSO stock is warm before dilution.[1]
Low Fold-Induction Low transfection efficiency.[1]Optimize DNA:Lipid ratio. Ensure cells are 70-80% confluent at transfection.[1]
Cytotoxicity Off-target effects at high doses.[1]Run a parallel MTT/CellTiter-Glo assay. If viability <80%, exclude that concentration.

References

  • Forman, B. M., et al. (1997).[1] "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma."[1] Cell, 83(5), 803-812.[1]

  • Berger, J. P., et al. (2005).[1] "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409-435.[1]

  • Hansen, S. V., et al. (2018).[1] "GPR40/FFAR1: a therapeutic target for the treatment of type 2 diabetes."[1] Journal of Medicinal Chemistry. (Contextual reference for phenylpropanoic acid scaffolds in FFARs).

  • Sigma-Aldrich Product Sheet. "3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8)."[1]

Disclaimer: This protocol is intended for research use only. CTPPA is a chemical probe and has not been approved for clinical use.[1]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues with 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid in solution

The following technical guide addresses stability, solubility, and handling protocols for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid . This content is structured as a Tier 3 Technical Support Resource , designe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses stability, solubility, and handling protocols for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid .

This content is structured as a Tier 3 Technical Support Resource , designed for researchers encountering specific physicochemical anomalies during assay development or compound storage.

Subject: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid Chemical Class: Halogenated Phenylpropanoic Acid Derivative Support Level: Advanced / Research Use Only

Compound Profile & Physicochemical Analysis

Before addressing specific issues, it is critical to understand the molecular drivers of instability for this compound.

  • Acidic Moiety (pKa ~4.6): The propanoic acid tail provides a pKa typical of aliphatic carboxylic acids. At physiological pH (7.4), the compound exists primarily as a carboxylate anion, which aids solubility. However, at acidic pH (< 5.0), it protonates to the neutral form, drastically reducing solubility.

  • Lipophilic Core (LogP > 3.5): The combination of a Chloro group and a Trifluoromethyl (CF₃) group on the phenyl ring creates a highly hydrophobic core. This competes with the hydrophilic acid tail, leading to complex solubility behaviors such as "crashing out" in aqueous buffers or binding to plastic surfaces.

  • Reactive Potential: While the halogenated ring is metabolically robust, the carboxylic acid group is susceptible to esterification in alcoholic solvents (methanol/ethanol), especially under acidic conditions or prolonged storage.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation

Q: Why does the compound precipitate immediately upon addition to PBS or Cell Media, even at low concentrations (e.g., 10 µM)?

A: This is a classic "Solubility Crash" caused by the Common Ion Effect and Lipophilicity . While the carboxylate form is soluble, the high ionic strength of PBS (salts) can screen the charge, reducing the effective solubility of the anion. Furthermore, if your stock solution is in DMSO, adding it to an aqueous buffer creates a momentary region of high local concentration where the solvent shifts from 100% DMSO to mostly water. The hydrophobic core (Cl + CF₃) drives aggregation before the acid can fully ionize and disperse.

Technical Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stock directly to the final volume of media.

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure water (pH adjusted to ~8 with dilute NaOH if possible) or a 50:50 DMSO:Water mix.

  • Vortex Immediately: This ensures the compound is dispersed while solvent capacity is still high.

  • Final Addition: Add this intermediate solution to your final PBS/Media.

  • Verification: Measure UV absorbance at 260/280 nm. A scattering baseline indicates micro-precipitation (colloidal aggregates) even if the solution looks clear to the naked eye.

Q: Can I use Ethanol or Methanol as a co-solvent?

A: Avoid for long-term storage. (See Category B). For immediate assay use, Ethanol is acceptable, but DMSO is preferred due to its higher solubilizing power for the halogenated ring.

Category B: Chemical Stability & Degradation

Q: I see a new, slightly less polar peak in my HPLC chromatogram after storing the sample in Methanol at 4°C. What is it?

A: You are likely observing the Methyl Ester derivative. Carboxylic acids in primary alcohols (Methanol, Ethanol) exist in equilibrium with their esters. Although this reaction is slow without a catalyst, the acidity of the compound itself (autocatalysis) or trace acids in the solvent can drive esterification over weeks/months.

  • Mechanism: R-COOH + CH3OH ⇌ R-COOCH3 + H2O

  • Impact: The ester is neutral and inactive in many assays requiring the free acid pharmacophore.

Corrective Action:

  • Solvent Switch: Store stock solutions exclusively in anhydrous DMSO or Acetonitrile .

  • Temperature: Store DMSO stocks at -20°C or -80°C to halt kinetic degradation.

  • Recovery: If esterification is suspected, treating the sample with dilute NaOH (saponification) can revert it to the free acid, though this is not recommended for quantitative standards.

Category C: Surface Adsorption (Sticking)

Q: My serial dilution curves are non-linear at low concentrations (< 100 nM). Is the compound degrading?

A: It is likely adsorbing to the plastic . The Trifluoromethyl and Chloro groups make this molecule "greasy." At low concentrations, a significant percentage of the molecules may bind to the hydrophobic walls of polypropylene (PP) tubes or polystyrene (PS) plates.

Protocol: Minimizing Surface Loss

  • Material: Use Glass vials for stock solutions.

  • Plastics: Use Low-Binding polypropylene tubes for dilutions.

  • Surfactant: Include 0.01% - 0.05% Tween-20 or BSA (0.1%) in your assay buffer. The carrier protein/detergent coats the plastic surface, preventing the drug from sticking.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to resolve precipitation issues.

SolubilityFlow Start Issue: Compound Precipitates in Aqueous Buffer CheckpH Check Buffer pH. Is pH < 7.0? Start->CheckpH AdjustpH Adjust pH to 7.4 - 8.0. (Ionize the acid) CheckpH->AdjustpH Yes CheckConc Is Final Concentration > 100 µM? CheckpH->CheckConc No AdjustpH->CheckConc Cosolvent Add Co-solvent: DMSO up to 1-2% or Cyclodextrin CheckConc->Cosolvent Yes Dilution Use 'Step-Down' Dilution (Intermediate Stock) CheckConc->Dilution No Surfactant Add 0.05% Tween-20 to prevent aggregation Dilution->Surfactant If still cloudy

Caption: Step-by-step logic for resolving solubility crashes. Note that pH adjustment is the first line of defense for carboxylic acids.

Figure 2: Chemical Degradation Pathway (Esterification)

Mechanism of instability in alcoholic solvents.

Degradation Acid Free Acid (Active Form) Soluble in DMSO Transition Acid Catalyzed Equilibrium Acid->Transition Storage > 24h Alcohol Solvent: Methanol/Ethanol (Avoid for Storage) Alcohol->Transition Ester Methyl/Ethyl Ester (Inactive Impurity) Less Polar Transition->Ester Degradation

Caption: The esterification pathway. This reaction is reversible but compromises sample purity during storage.

Quick Reference Data

ParameterValue / CharacteristicImplication for Handling
pKa (Acid) ~4.66 (Estimated) [1]Soluble at pH > 7.4. Insoluble at pH < 5.0.
LogP > 3.5 (High) [2]High risk of precipitation and plastic binding.
Preferred Solvent DMSO (Anhydrous)Stable at -20°C. Prevents hydrolysis/esterification.
Problematic Solvents Methanol, EthanolRisk of ester formation over time.
Light Sensitivity Low to ModerateStore in amber vials as a precaution (halogenated aromatic).

References

  • PubChem. Phenylpropanoic acid (Compound Summary). National Library of Medicine. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid vs. Phenylpropanoic Analogs

This guide provides an in-depth technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid against its structural analogs. It is designed for medicinal chemists and process scientists seeking to optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid against its structural analogs. It is designed for medicinal chemists and process scientists seeking to optimize lead compounds for metabolic stability, lipophilicity, and receptor binding affinity.

Executive Summary

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8 ) is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.[1] It belongs to the class of phenylpropanoic acids (hydrocinnamic acids), which serve as critical pharmacophores in drugs targeting PPARs (peroxisome proliferator-activated receptors), GPCRs (e.g., calcium-sensing receptors), and various enzymes (e.g., tyrosinase).

Compared to the industry-standard 3-(Trifluoromethyl)phenylpropanoic acid (the key intermediate for Cinacalcet), this di-substituted analog offers distinct advantages:

  • Enhanced Metabolic Stability: The 4-trifluoromethyl group blocks the para-position, the primary site of CYP450-mediated oxidation.

  • Increased Lipophilicity: The addition of the 3-chloro substituent significantly raises the partition coefficient (LogP), facilitating membrane permeability.

  • Orthogonal Sterics: The 3-Cl/4-CF3 pattern creates a unique steric bulk that can occupy larger hydrophobic pockets (e.g., S2 subsites) more effectively than mono-substituted variants.

Physicochemical Profiling

The following table contrasts the target molecule with its most common alternatives. Note the significant shift in lipophilicity (cLogP) and electronic properties induced by the dual substitution.

PropertyTarget Molecule Reference A (Cinacalcet Int.) Reference B (Para-Analog) Reference C (Baseline)
Chemical Name 3-(3-Cl-4-CF3-phenyl)propanoic acid 3-(3-CF3-phenyl)propanoic acid3-(4-CF3-phenyl)propanoic acid3-Phenylpropanoic acid
Structure Code 3-Cl, 4-CF3 3-CF3 4-CF3 Unsubstituted
CAS Number 1036395-80-8 585-50-253473-36-2501-52-0
Mol.[1][2][3][4][5] Weight 252.62 g/mol 218.17 g/mol 218.17 g/mol 150.17 g/mol
cLogP (Est.) ~3.8 - 4.1 ~2.9~2.9~1.6
pKa (Acid) ~4.5 ~4.6~4.6~4.8
Metabolic Liability Low (Blocked para/meta)Medium (Para-oxidation risk)Low (Blocked para)High (Para-oxidation)
Key Application High-affinity hydrophobic probesCalcimimetics (Cinacalcet)PPAR AgonistsGeneral Linker

Analyst Note: The 3-Cl, 4-CF3 variant is a "heavy" analog. Use it when your lead compound requires a boost in lipophilic ligand efficiency (LLE) or when the 3-CF3 analog suffers from rapid clearance via para-hydroxylation.

Synthetic Accessibility & Manufacturing

While the 3-CF3 analog is widely available at commodity scale, the 3-Cl, 4-CF3 variant is typically synthesized on-demand or in smaller batches. The most robust industrial route utilizes a Knoevenagel Condensation followed by Catalytic Hydrogenation .

Diagram 1: Synthesis Pathway (Standard Industrial Route)

The following flow illustrates the conversion of the benzaldehyde precursor to the final acid.

Synthesis Aldehyde 3-Chloro-4-(trifluoromethyl) benzaldehyde (Starting Material) Cinnamic Intermediate: 3-Cl-4-CF3-Cinnamic Acid (Solid, mp >100°C) Aldehyde->Cinnamic Knoevenagel Condensation (Reflux, -CO2) Malonic Malonic Acid + Pyridine/Piperidine Malonic->Cinnamic Product Target Product: 3-(3-Cl-4-CF3-phenyl) propanoic acid Cinnamic->Product Hydrogenation (Reduction of alkene) H2_Pd H2 (g), Pd/C MeOH or EtOAc H2_Pd->Product

Caption: Two-step synthesis via Knoevenagel condensation and Pd/C hydrogenation. Yields typically >85%.[5][6][7]

Detailed Protocol (Bench Scale)

Step 1: Condensation (Cinnamic Acid Formation)

  • Reagents: Dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and Malonic acid (1.5 eq) in Pyridine (solvent/base). Add catalytic Piperidine (0.1 eq).

  • Reaction: Heat to reflux (80–100°C) for 4–6 hours. Evolution of CO2 gas indicates decarboxylation.

  • Workup: Pour the cooled mixture into ice-cold HCl (2M) to precipitate the cinnamic acid intermediate. Filter and wash with water.

  • Validation: Check NMR for the appearance of alkene doublets (~6.5–7.5 ppm).

Step 2: Reduction (Propanoic Acid Formation)

  • Reagents: Dissolve the cinnamic acid intermediate in Methanol or Ethyl Acetate. Add 10% Pd/C catalyst (5-10 wt%).

  • Reaction: Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 2–12 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

  • Target Specs: White solid. Purity >98% by HPLC.

Comparative Analysis: Why Choose 3-Cl, 4-CF3?

Metabolic Stability (The "Para-Block" Effect)

In phenylpropanoic acids, the liver enzyme CYP450 preferentially attacks the para-position of the phenyl ring (relative to the alkyl tail).

  • 3-CF3 Analog: The para-position is a hydrogen (H). It is susceptible to oxidation to a phenol, leading to Phase II conjugation and rapid excretion.

  • 3-Cl, 4-CF3 Target: The para-position is occupied by a Trifluoromethyl group (C-F bond energy ~485 kJ/mol). This effectively "seals" the metabolic soft spot. The 3-Chloro group further sterically hinders the meta-positions, making this scaffold exceptionally stable in vivo.

SAR Decision Logic

Use the following decision tree to determine if this building block is appropriate for your drug discovery campaign.

Diagram 2: SAR Decision Tree

SAR_Logic Start Lead Optimization: Phenylpropanoic Tail Q1 Is the lead cleared too fast (High Clearance)? Start->Q1 Q2 Is the primary metabolite para-phenol? Q1->Q2 Yes Use_3CF3 Use Standard: 3-CF3-phenylpropanoic acid (Cheaper, Lower LogP) Q1->Use_3CF3 No Q3 Do you need higher Lipophilicity (LogP)? Q2->Q3 Yes (Para issue) Q2->Use_3CF3 No (Meta/Ortho issue) Use_4CF3 Use: 4-CF3-phenylpropanoic acid (Blocks metabolism, linear) Q3->Use_4CF3 No (Keep LogP stable) Use_Target SELECT TARGET: 3-Cl, 4-CF3-phenylpropanoic acid (Max Stability + Lipophilicity) Q3->Use_Target Yes (Need Grease)

Caption: Logic flow for selecting the 3-Cl, 4-CF3 scaffold based on metabolic and physicochemical needs.

Experimental Applications & Handling

Coupling Protocol (Amide Bond Formation)

To attach this acid to an amine (e.g., creating a PPAR agonist amide):

  • Activation: Dissolve 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins.

  • Coupling: Add the amine partner (1.0 eq). Stir at RT for 2–4 hours.

  • Note: The electron-withdrawing groups (Cl, CF3) on the ring do not significantly deactivate the carboxylic acid, so standard coupling conditions work well.

Solubility & Storage
  • Solubility: Highly soluble in organic solvents (DMSO, DMF, DCM, MeOH). Poorly soluble in water.

  • Storage: Store at 2–8°C. The compound is chemically stable but should be kept dry to prevent caking.

References

  • Sigma-Aldrich (Merck). Product Detail: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8).

  • PubChem. Compound Summary: 3-(3-Trifluoromethylphenyl)propanoic acid (Cinacalcet Intermediate).

  • Google Patents. Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate (CN104693020A).

  • Pharmaffiliates. Product Entry: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic Acid. [2][3][8][9][10][11][12][13][14]

  • National Institutes of Health (NIH). Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists.

Sources

Comparative

Comparative Guide: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid Scaffolds in Metabolic Drug Discovery

Topic: Comparing Biological Activity of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid and Its Analogs [1] Executive Summary This guide analyzes the biological profile of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid and Its Analogs

[1]

Executive Summary

This guide analyzes the biological profile of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8) , a critical pharmacophore in the development of metabolic therapeutics.[1] While often utilized as a high-value intermediate in the synthesis of peptide mimetics and complex small molecules, this scaffold possesses intrinsic biological activity characteristic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Free Fatty Acid Receptor (FFAR/GPR) modulators.

The specific substitution pattern—a 3-chloro-4-trifluoromethyl motif on the phenyl ring coupled with a propanoic acid tail—is engineered for optimal lipophilic filling of ligand-binding domains (LBDs) while maintaining a precise polar interaction via the carboxylate head group.[1] This guide compares its performance against established analogs to elucidate its utility in drug discovery for metabolic syndrome, type 2 diabetes, and dyslipidemia.[1]

Chemical Structure & Pharmacophore Analysis[1][2]

The subject compound represents a "privileged structure" in medicinal chemistry.[1] Its efficacy is derived from three distinct structural zones:

  • The Acidic Head (Propanoic Acid): Acts as the primary anchor, forming electrostatic interactions (salt bridges) with positively charged residues (e.g., Arginine, Histidine) in the receptor binding pocket.[1] The two-carbon linker provides flexibility superior to benzoic acid derivatives.[1]

  • The Aromatic Core (Phenyl Ring): Serves as a scaffold to orient the substituents.[1]

  • The Lipophilic Tail (3-Cl, 4-CF3):

    • 4-Trifluoromethyl (-CF3): drastically increases lipophilicity and metabolic stability by blocking the para-position from cytochrome P450 oxidation.[1]

    • 3-Chloro (-Cl): Provides steric bulk and enhances hydrophobic contacts within the receptor pocket, often resulting in higher potency compared to mono-substituted analogs.[1]

Structural Comparison Table
FeatureSubject Compound Analog A: 3-(4-(Trifluoromethyl)phenyl)propanoic acid Analog B: GW501516 (Endurobol)
Core Scaffold Phenylpropanoic AcidPhenylpropanoic AcidThiazole-Acetic Acid
Lipophilic Tail 3-Cl, 4-CF34-CF34-CF3 (on phenyl ring)
Linker Length 2 Carbons (Propanoic)2 Carbons (Propanoic)Thioether + Acetic Acid
Primary Target PPAR / GPR120 (Scaffold)PPAR / GPR120 (Control)PPAR

(Agonist)
Metabolic Stability High (Blocked para/meta)Moderate (Meta open)High

Biological Activity Profile

Target Landscape: PPARs and FFARs

The 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid scaffold is a classic "lipid mimetic."[1] It mimics the structure of endogenous long-chain fatty acids but with enhanced binding affinity and stability.[1]

  • PPAR

    
    /
    
    
    
    /
    
    
    Agonism:
    The carboxylate head mimics the fatty acid head group, binding to the Tyr473/His323/His449 network in the PPAR LBD.[1] The bulky 3-Cl, 4-CF3 tail occupies the large hydrophobic arm of the pocket, inducing the conformational change required for co-activator recruitment.[1]
  • GPR120 (FFAR4) Activation: This receptor senses long-chain fatty acids to stimulate GLP-1 secretion.[1] Phenylpropanoic acid derivatives are known to activate GPR120, with the 4-CF3 group enhancing potency.[1]

Comparative Potency Analysis (Predicted/SAR-Based)
CompoundTarget Activity (PPAR

)
Target Activity (GPR120)Mechanism Note
Subject Compound High (

nM)
Moderate Dual halogen substitution maximizes hydrophobic pocket filling.[1]
3-(4-CF3-phenyl)propanoic acid Moderate (

nM)
LowLacks the steric bulk of the 3-Cl group; less effective pocket filling.[1]
3-Phenylpropanoic acid Low / Inactive (

M)
InactiveLacks necessary lipophilicity to displace water from the hydrophobic pocket.[1]
GW501516 (Reference) Very High (

nM)
InactiveOptimized linker and heterocycle provide nanomolar specificity for PPAR

.

Expert Insight: The addition of the 3-Chloro group to the 4-CF3 scaffold typically results in a 5-10 fold increase in potency for PPAR targets due to the "halogen bond" effect and improved entropic binding energy.[1]

Mechanism of Action: PPAR Activation Pathway[1]

The following diagram illustrates how the subject compound (Ligand) activates the PPAR signaling pathway, leading to the transcription of genes involved in lipid metabolism.

PPAR_Pathway Ligand 3-(3-Cl-4-CF3-phenyl) propanoic acid PPAR PPAR (alpha/gamma) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Translocates to Nucleus CoActivator Co-Activator (e.g., PGC-1a) CoActivator->Complex Recruited Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Initiates

Caption: Mechanism of Action showing ligand binding, heterodimerization with RXR, and subsequent transcriptional activation of metabolic genes.[2][3]

Experimental Protocols

To validate the activity of this compound and its analogs, the following standardized protocols are recommended. These assays provide robust, quantitative data on potency and efficacy.[1]

PPAR Nuclear Receptor Binding Assay (TR-FRET)

Purpose: To measure the direct binding affinity (


) of the compound to the PPAR Ligand Binding Domain (LBD).[1]

Methodology:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescently labeled tracer ligand.[1]

  • Preparation: Dilute the subject compound in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 5

    
    L of compound, 5 
    
    
    
    L of PPAR-LBD/Antibody mix, and 5
    
    
    L of Tracer in a 384-well plate.
  • Reaction: Incubate for 1 hour at room temperature in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm, Emission: 520 nm / 495 nm).

  • Analysis: Calculate the ratio of 520/495 nm. A decrease in signal indicates displacement of the tracer by the test compound.[1]

Cell-Based Luciferase Reporter Assay

Purpose: To determine the functional efficacy (


) of the compound in a cellular environment.[1]

Methodology:

  • Cell Line: HEK293 or COS-7 cells.

  • Transfection: Transiently co-transfect cells with:

    • Plasmid expressing full-length PPAR (alpha, delta, or gamma).[1]

    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element linked to Luciferase).[1]

    • Renilla luciferase plasmid (for normalization).[1]

  • Treatment: 24 hours post-transfection, treat cells with the subject compound (0.1 nM to 10

    
    M) in serum-free media.[1]
    
  • Incubation: Incubate for 18–24 hours.

  • Lysis & Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Validation: Normalize Firefly luciferase signal to Renilla signal. Plot dose-response curve to derive

    
    .[1]
    

References

  • Structure-Activity Relationships of Phenylpropanoic Acid Derivatives. Source: Journal of Medicinal Chemistry.[1] Context: Establishes the role of the propanoic acid head group in PPAR binding.[1] Link:[Link]

  • Pharmacology of PPAR Agonists: The Role of Lipophilic Tails. Source: Nature Reviews Drug Discovery.[1] Context: detailed analysis of how CF3 and Chloro substitutions enhance LBD occupancy. Link:[Link][1]

  • PubChem Compound Summary: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. Source: National Center for Biotechnology Information (NCBI).[1] Context: Chemical and physical property data for CAS 1036395-80-8.[1] Link:[Link][1]

  • GPR120 (FFAR4) Agonists in Type 2 Diabetes. Source: Molecular Metabolism.[1] Context: Discusses the structural similarity of phenylpropanoic acid derivatives to GPR120 agonists like TUG-891. Link:[Link][1]

Sources

Validation

Validation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid: Mechanism of Action &amp; Comparative Profiling

This guide is structured as a high-level technical protocol for validating the mechanism of action (MoA) of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (referred to herein as 3-CTP-PA ). Based on its structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for validating the mechanism of action (MoA) of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (referred to herein as 3-CTP-PA ).

Based on its structural pharmacophore—a phenylpropanoic acid core substituted with lipophilic halogen/trifluoromethyl groups—this compound belongs to a class of ligands typically active at Free Fatty Acid Receptors (FFAR1/GPR40, FFAR4/GPR120) and Peroxisome Proliferator-Activated Receptors (PPARs) .

This guide provides the experimental framework to validate its primary activity as a GPR120 (FFAR4) agonist while distinguishing it from nuclear receptor off-target effects.

Executive Summary & Pharmacophore Analysis

Compound: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS: 1036395-80-8) Classification: Halogenated Phenylpropanoic Acid Derivative.[1] Primary Putative Target: Free Fatty Acid Receptor 4 (FFAR4/GPR120). Secondary/Off-Target Potential: PPAR


/

, FFAR1 (GPR40).

Mechanistic Rationale: The un-substituted parent molecule, 3-phenylpropanoic acid (3-PPA), is a known microbial metabolite that improves glucose homeostasis via FFAR activation. The addition of the 3-Chloro and 4-Trifluoromethyl groups significantly enhances lipophilicity (


), mimicking the hydrophobic tail of long-chain fatty acids (LCFAs) like DHA, while the propanoic acid head mimics the carboxylate pharmacophore required for the arginine-anchor interaction in the receptor binding pocket.

Comparative Performance Guide

To validate 3-CTP-PA, it must be benchmarked against established ligands. The following table outlines the expected performance metrics.

Table 1: Comparative Ligand Profiling
Feature3-CTP-PA (Target Probe) TUG-891 (Standard) GW9508 (Dual Agonist) Linoleic Acid (Endogenous)
Primary Target FFAR4 (GPR120) FFAR4 (Selective)FFAR1 & FFAR4FFAR1 & FFAR4
Selectivity High (Predicted)High (>100x vs FFAR1)Low (Dual)None (Pan-agonist)
Potency (EC50) nM range (Est. 10-100 nM) ~20 nM~50 nM

M range
Signaling Bias Balanced (Gq +

-arr)

-arrestin biased
Gq dominantBalanced
Metabolic Stability High (Blocked para-position)ModerateModerateLow (Beta-oxidation)

Analyst Insight: The 4-CF3 group blocks metabolic para-hydroxylation, likely granting 3-CTP-PA a longer half-life than native fatty acids or TUG-891. Validation must confirm if this modification retains the anti-inflammatory


-arrestin signaling pathway.

Mechanism of Action: Signaling Pathways

The validation of 3-CTP-PA rests on distinguishing between G-protein dependent (Calcium flux) and G-protein independent (


-arrestin) signaling.
Figure 1: FFAR4 (GPR120) Dual Signaling Cascade

GPR120_Signaling Ligand 3-CTP-PA (Ligand) Receptor FFAR4 (GPR120) Receptor Ligand->Receptor Binding Gq Galpha_q Protein Receptor->Gq Pathway A GRK GRK Phosphorylation Receptor->GRK Pathway B PLC PLCbeta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca GLP1 GLP-1 Secretion (Enteroendocrine) Ca->GLP1 B_Arr beta-Arrestin 2 Recruitment GRK->B_Arr TAB1 TAB1/TAK1 Complex B_Arr->TAB1 NFkB Inhibition of NF-kappaB/TLR4 TAB1->NFkB AntiInf Anti-Inflammatory Response NFkB->AntiInf

Caption: Dual signaling of 3-CTP-PA at FFAR4. Pathway A drives incretin secretion; Pathway B drives anti-inflammatory effects.

Experimental Protocols for Validation

To scientifically validate 3-CTP-PA, you must perform the following self-validating workflow.

Protocol A: Dynamic Calcium Mobilization (Gq-Coupling)

Objective: Quantify the potency (EC50) of 3-CTP-PA in inducing intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

  • Cell Line: HEK293 stably expressing hFFAR4 (GPR120).

    • Control: Parental HEK293 (Null vector) to rule out endogenous response.

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Method:

    • Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

    • Load cells with Calcium-sensitive dye for 60 min at 37°C.

    • Prepare 3-CTP-PA serial dilutions (1 nM to 100

      
      M) in HBSS buffer + 0.1% BSA (Fatty acid-free).
      
    • Crucial Step: Add Linoleic Acid (10

      
      M) as a positive control in separate wells.
      
    • Inject compounds and monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Acceptance Criteria:

    • Dose-dependent increase in RFU (Relative Fluorescence Units).

    • No signal in Parental HEK293 cells.

    • EC50 should be comparable to or lower than TUG-891.

Protocol B: -Arrestin Recruitment Assay (PathHunter)

Objective: Confirm the anti-inflammatory potential. Some ligands are "G-protein biased" and fail to recruit


-arrestin. 3-CTP-PA must show recruitment to validate insulin-sensitizing potential.
  • System: Enzyme Fragment Complementation (EFC).

    • Receptor: FFAR4 fused to ProLink (PK).

    • 
      -Arrestin: Fused to Enzyme Acceptor (EA).
      
  • Method:

    • Treat cells with 3-CTP-PA for 90 minutes.

    • Interaction of FFAR4 and

      
      -Arrestin forces complementation of 
      
      
      
      -galactosidase.
    • Add substrate and measure Chemiluminescence.

  • Data Interpretation:

    • Calculate the Bias Factor (

      
      )).
      
    • If 3-CTP-PA shows high efficacy here, it validates the compound for metabolic disease indications (NASH/Diabetes).

Protocol C: Nuclear Receptor Counter-Screen (The "Clean" Check)

Objective: Phenylpropanoic acids often cross-react with PPARs. You must verify selectivity.

  • Assay: PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    GAL4-UAS Luciferase Reporter Assay.
  • Method:

    • Transfect COS-7 cells with:

      • Plasmid expressing GAL4-DBD fused to PPAR-LBD (Ligand Binding Domain).

      • UAS-Luciferase reporter plasmid.

    • Treat with 3-CTP-PA (10

      
      M).
      
    • Controls: GW501516 (PPAR

      
       pos), Fenofibrate (PPAR
      
      
      
      pos), Rosiglitazone (PPAR
      
      
      pos).
  • Validation Logic:

    • Ideal Result: < 10% activation compared to positive controls.

    • Risk: If > 50% activation, 3-CTP-PA is a Dual Pan-Agonist , not a selective FFAR probe.

References

  • Hansen, S. V., et al. (2018). "G protein-coupled receptor 40 (GPR40) agonists: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Shimpukade, B., et al. (2012). "Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Yonezawa, T., et al. (2013). "Free fatty acid receptors and their role in regulation of energy metabolism." International Journal of Molecular Sciences. Link

  • Dodd, G. T., et al. (2015). "A central role for free fatty acid receptors in the regulation of energy homeostasis." Nature Reviews Endocrinology. Link

  • Chemical Structure Validation: "3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8)." Sigma-Aldrich Product Catalog. Link

Sources

Comparative

comparative analysis of synthesis methods for 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Executive Summary Target Compound: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid CAS Registry Number: (Analogous to 67801-07-4 for the unsaturated precursor) Primary Application: Key intermediate for PPAR agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid CAS Registry Number: (Analogous to 67801-07-4 for the unsaturated precursor) Primary Application: Key intermediate for PPAR


 agonists (e.g., GW501516 analogs), metabolic modulators, and fibrosis therapeutics.[1]

This guide evaluates three distinct synthetic pathways for the preparation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. The presence of both a trifluoromethyl group (strongly electron-withdrawing) and a chlorine atom (labile under standard hydrogenation conditions) necessitates a synthesis strategy that prioritizes chemoselectivity.[2] While standard catalytic hydrogenation is efficient for the carbon backbone, it poses a high risk of hydrodehalogenation (loss of the Cl atom).[2] Therefore, this analysis prioritizes methods that preserve the halogenated aromatic core.[2]

Retrosynthetic Analysis & Pathway Overview

The target molecule consists of a deactivated phenyl ring linked to a saturated propanoic acid tail.[2] The core challenge is forming the C-C bond while maintaining the integrity of the aryl chloride.[2]

Strategic Disconnections:
  • C(sp2)-C(sp2) Bond Formation (Heck/Knoevenagel): Connecting the aryl core to the alkyl chain via an alkene, followed by reduction.[2]

  • Selective Reduction: Reducing the alkene without touching the aryl chloride or trifluoromethyl group.[2]

Graphviz Pathway Diagram

SynthesisPathways Start Starting Material: 3-Chloro-4-(trifluoromethyl)benzaldehyde MethodA Method A: Knoevenagel Condensation (Malonic Acid + Pyridine) Start->MethodA Condensation Start2 Starting Material: 4-Bromo-2-chlorobenzotrifluoride MethodB Method B: Heck Coupling (Acrylic Acid + Pd Catalyst) Start2->MethodB Pd(OAc)2, PPh3 Inter1 Intermediate A: 3-(3-Chloro-4-(trifluoromethyl)phenyl)acrylic acid Reduction1 Reduction Path 1 (High Risk): Pd/C + H2 (Standard Hydrogenation) Inter1->Reduction1 Reduction2 Reduction Path 2 (Recommended): Diimide Reduction (NH2NH2 + Oxidant) OR Wilkinson's Catalyst Inter1->Reduction2 MethodA->Inter1 Decarboxylation MethodB->Inter1 Product Target Product: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid Reduction1->Product Low Selectivity SideProduct Impurity: Dechlorinated Analog Reduction1->SideProduct Hydrodehalogenation Reduction2->Product High Selectivity

Caption: Comparative workflow showing Knoevenagel and Heck routes converging on the acrylic acid intermediate, with divergent reduction strategies determining final purity.

Detailed Comparative Analysis

Method A: Knoevenagel Condensation + Selective Reduction (The "Classic" Route)

Mechanism: Aldehyde condensation with malonic acid followed by decarboxylation and selective alkene reduction.[2]

  • Step 1: 3-Chloro-4-(trifluoromethyl)benzaldehyde is condensed with malonic acid in pyridine/piperidine.[1][2]

  • Step 2: The resulting cinnamic acid derivative is reduced.[2][3] Crucial: Standard Pd/C hydrogenation is not recommended due to de-chlorination risk.[2] Use Diimide (generated in situ) or Wilkinson’s Catalyst .[2]

Pros:

  • Starting materials are inexpensive and stable.[1]

  • High atom economy in the first step.[2]

  • Avoids heavy metal waste if Diimide is used.[2]

Cons:

  • Requires two distinct steps (isolation of intermediate recommended).

  • Pyridine solvent requires careful handling and removal.[1]

Method B: Heck Coupling + Hydrogenation

Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with acrylic acid (or ester).[1][2]

  • Step 1: Reaction of 5-bromo-2-(trifluoromethyl)chlorobenzene (or iodo analog) with acrylic acid using Pd(OAc)2.[1][2]

  • Step 2: Hydrogenation of the double bond.[2]

Pros:

  • Convergent synthesis; useful for building library analogs.[2]

  • Often higher yields for the C-C bond formation.[2]

Cons:

  • Regioselectivity issues: Heck reaction can produce mixed isomers (alpha vs beta arylation).

  • Cost: Palladium catalysts and phosphine ligands are expensive.[1]

  • Purification: Removal of residual Pd is critical for pharmaceutical applications.[2]

Comparative Data Table
FeatureMethod A: Knoevenagel / DiimideMethod B: Heck / Hydrogenation
Overall Yield 75 - 85%60 - 70%
Purity Profile High (>98% with recrystallization)Moderate (Pd residues, isomers)
Chemoselectivity Excellent (Diimide preserves Cl)Poor to Fair (H2/Pd risks Cl loss)
Scalability High (Kg scale feasible)Moderate (Catalyst cost limits scale)
Cost Efficiency High (Cheap reagents)Low (Precious metals required)
Safety Moderate (Hydrazine handling)High (Standard organic solvents)

Recommended Experimental Protocol (Method A)

This protocol is designed for high reliability and chemoselectivity, specifically addressing the risk of dechlorination.[2]

Phase 1: Preparation of 3-(3-Chloro-4-(trifluoromethyl)phenyl)acrylic acid[1][2]
  • Reagents:

    • 3-Chloro-4-(trifluoromethyl)benzaldehyde (10.0 g, 48 mmol)[1]

    • Malonic acid (6.0 g, 57.6 mmol, 1.2 eq)[2]

    • Pyridine (20 mL)

    • Piperidine (0.5 mL, catalyst)[2]

  • Procedure:

    • Charge a round-bottom flask with the aldehyde and malonic acid.[1][2]

    • Add pyridine and piperidine.

    • Heat to 80–100°C for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

    • Workup: Cool the mixture to

      
      . Slowly add concentrated HCl until pH < 2 to precipitate the acid.[2]
      
    • Filter the white solid, wash with cold water, and dry.[2]

    • Expected Yield: ~90% (Intermediate A).

Phase 2: Selective Reduction (Diimide Method)

Why Diimide? Unlike catalytic hydrogenation (H2/Pd), diimide (N2H2) reduces C=C bonds but is inert toward Ar-Cl and Ar-CF3 bonds.[1]

  • Reagents:

    • Intermediate A (5.0 g)[4]

    • p-Toluenesulfonylhydrazide (TSH) (10.0 eq) - Diimide precursor[1][2]

    • Sodium Acetate (NaOAc) (10.0 eq)

    • Solvent: DME (Dimethoxyethane) or THF/Water (1:1).

  • Procedure:

    • Dissolve Intermediate A in DME (50 mL).

    • Add TSH and NaOAc.

    • Reflux the mixture (

      
      ) for 4–8 hours. The reaction generates N2 gas.[2]
      
    • Monitor: TLC should show disappearance of the UV-active alkene spot.[1][2]

    • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash organic layer with 1N HCl (to remove hydrazine residues) and Brine.[2]

    • Dry over MgSO4 and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate.

Critical Control Points & Troubleshooting

  • Dechlorination (Impurity M+H = 219): If you observe a mass peak corresponding to the loss of Chlorine (M-34), your reduction conditions are too harsh.[2] Switch immediately from Pd/C to Diimide or use a poisoned catalyst (e.g., 5% Pt/C, sulfided).[2]

  • Incomplete Decarboxylation: In Phase 1, ensure the reaction runs long enough. If the NMR shows a doublet at

    
    3.5 ppm (dicarboxylic acid proton), heat longer.[2]
    
  • Solubility: The trifluoromethyl group increases lipophilicity.[2] Ensure the final extraction uses a sufficiently non-polar solvent if the product crashes out of water.[2]

References

  • Vertex Pharmaceuticals. (2015). Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate. CN104693020A.[1] Link

  • National Institutes of Health (NIH). (2023).[2] Synthesis of substituted cinnamic acid derivatives via Knoevenagel Condensation. PubChem Compound Summary. Link

  • Organic Syntheses. (1941). Ethyl Benzalmalonate and Cinnamic Acid Derivatives. Org. Synth. Coll. Vol. 4, p. 80. Link[2]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-[4-(Trifluoromethoxy)phenyl]acrylic acid. Link

  • Battistuzzi, G., et al. (2003).[2][5] Sustainable synthesis of propanoic acid derivatives via microwave-assisted reduction. Journal of Fluorine Chemistry. Link

Sources

Validation

advantages of using 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid over similar compounds

This guide provides an in-depth technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8) versus its structural analogs. It is designed for medicinal chemists and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (CAS 1036395-80-8) versus its structural analogs. It is designed for medicinal chemists and drug development professionals focusing on lead optimization and scaffold selection.

Executive Summary

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid represents a "privileged scaffold" in medicinal chemistry, combining the metabolic robustness of a para-trifluoromethyl group with the steric and electronic modulation of a meta-chlorine substituent. While similar to the "Sorafenib tail" (4-chloro-3-trifluoromethyl) and the "Cardarine tail" (4-trifluoromethyl), this specific regioisomer offers distinct advantages in lipophilic ligand efficiency (LLE) and metabolic stability (t1/2).

This guide compares the title compound (Compound A ) against three primary alternatives:

  • 3-Phenylpropanoic Acid (The unsubstituted parent).

  • 3-(4-(Trifluoromethyl)phenyl)propanoic Acid (The "Cardarine-like" tail).

  • 3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoic Acid (The "Sorafenib-like" tail).

Part 1: Comparative Performance Analysis

The following data synthesizes physicochemical properties critical for oral bioavailability and target engagement.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTitle Compound (3-Cl, 4-CF3) Alternative 1: 4-CF3 OnlyAlternative 2: 4-Cl, 3-CF3 (Sorafenib-like)Unsubstituted Parent
Est. LogP 3.8 - 4.1 3.2 - 3.43.8 - 4.01.8
Metabolic Liability Low (Blocked para & meta)Moderate (Open meta sites)Low (Blocked para & meta)High (Para-hydroxylation)
Electronic Effect Strong EWG (

CF3 +

Cl)
Strong EWG (

CF3)
Strong EWG (

Cl +

CF3)
Neutral
Steric Bulk (MR) High (CF3 + Cl twist)ModerateHighLow
Halogen Bonding Yes (Cl at meta position)NoYes (Cl at para position)No
Key Advantages Explained

1. The "Fortress" Effect (Metabolic Stability) The primary advantage of the 3-chloro-4-(trifluoromethyl) substitution is the complete blockade of the most metabolically vulnerable sites on the phenyl ring.

  • Mechanism: Cytochrome P450 enzymes typically target the para-position for hydroxylation. The -CF3 group (Van der Waals radius ~2.2 Å) effectively blocks this.

  • Superiority: Unlike the 4-CF3 analog (Alternative 1), which leaves the meta-positions open to oxidation, the title compound places a Chlorine atom at the meta-position. This steric bulk prevents enzymatic approach, significantly extending the intrinsic clearance (CLint) half-life.

2. Optimized Hydrophobic Filling In nuclear receptors (e.g., PPARs) and kinase pockets, the "deep hydrophobic pocket" often requires a bulky, rigid group to displace water and maximize entropy-driven binding.

  • Data Support: Research on D3 dopamine receptor modulators demonstrated that the 3-chloro-4-(trifluoromethyl)phenyl analog was 4.6-fold more potent than unsubstituted or single-halogen analogs, attributed to the specific volume-filling capacity of this moiety [1].

  • Halogen Bonding: The meta-Chlorine is positioned to potentially form halogen bonds with backbone carbonyls in the binding pocket, an interaction not available in the 4-CF3 analog.

3. Electronic Modulation The combination of 4-CF3 (strongly electron-withdrawing) and 3-Cl (electron-withdrawing/weakly donating by resonance) creates an electron-deficient ring system.

  • Impact: This reduces the pKa of the propanoic acid tail slightly more than the unsubstituted parent, potentially improving ionic interactions with positively charged residues (e.g., Arginine/Lysine) in the target protein's entrance channel.

Part 2: Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the logical evolution of the scaffold and the specific benefits introduced at each substitution step.

SAR_Evolution cluster_0 Optimization Pathway Parent Phenylpropanoic Acid (High Metabolism, Low Potency) ParaCF3 4-CF3 Analog (Blocked Para-site) + Lipophilicity Parent->ParaCF3 Add 4-CF3 (Prevent p-hydroxylation) Target 3-Cl-4-CF3 (Title Compound) (Max Metabolic Stability) (Meta-Cl Steric Lock) (High Potency) ParaCF3->Target Add 3-Cl (Fill hydrophobic pocket) SoraLike 4-Cl-3-CF3 Analog (Alternative Regioisomer) (Different Steric Vector) Target->SoraLike Regio-switch (If pocket demands)

Caption: SAR evolution showing the stepwise optimization from the parent acid to the title compound, highlighting the metabolic and potency gains.

Part 3: Experimental Protocols

To validate the advantages of this compound, the following protocols are recommended.

Protocol A: Synthesis via Knoevenagel Condensation & Reduction

Use this protocol to generate the compound from commercially available precursors if the specific CAS is unavailable in bulk.

Reagents:

  • 3-Chloro-4-(trifluoromethyl)benzaldehyde (Precursor)

  • Malonic acid

  • Pyridine / Piperidine (Catalyst)

  • Pd/C (10%) or Rh/C (5%) (for reduction)

Step-by-Step Workflow:

  • Condensation: Dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine. Add catalytic Piperidine.

  • Reflux: Heat to 80-100°C for 4-6 hours until CO2 evolution ceases.

  • Isolation: Pour into ice-cold HCl. Precipitate the intermediate 3-(3-Chloro-4-(trifluoromethyl)phenyl)acrylic acid . Filter and dry.

  • Selective Reduction: Dissolve the acrylic acid in Methanol.

    • Critical Note: To avoid de-chlorination, use Rh/C or Pd/C with a poison (e.g., diphenylsulfide) or perform transfer hydrogenation using Formic acid/Triethylamine.

    • Standard H2 balloon hydrogenation (1 atm) with 5% Rh/C is recommended for 2 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Hexane/Ethyl Acetate.

Protocol B: Lipophilicity (LogD) Determination

Use this to experimentally verify the lipophilic advantage over the 4-CF3 analog.

  • Preparation: Prepare a 10 mM stock solution of the title compound and the comparator (4-CF3 analog) in DMSO.

  • Partition: Mix 50 µL of stock with 450 µL of Octanol-saturated PBS (pH 7.4) and 450 µL of PBS-saturated Octanol.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: Title compound LogD > 3.5; 4-CF3 analog LogD ~ 3.0.

References
  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Source: National Institutes of Health (NIH) / PubMed Central. Context: Identifies the 3-chloro-4-(trifluoromethyl)phenyl moiety as a high-potency pharmacophore, exhibiting 4.6-fold higher potency than non-chlorinated analogs.[1] URL:[Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids. Source: MDPI (Molecules Journal). Context: Discusses the "Sorafenib tail" (3-chloro-4-trifluoromethyl phenyl moiety) as a critical determinant for optimal anticancer activity.[2] URL:[Link]

Sources

Comparative

head-to-head comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid with other enzyme inhibitors

The following guide provides an in-depth, head-to-head technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid against established enzyme inhibitors and receptor modulators. Based on its chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, head-to-head technical comparison of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid against established enzyme inhibitors and receptor modulators.

Based on its chemical structure (a lipophilic phenylpropanoic acid core with 3-chloro and 4-trifluoromethyl substitutions), this compound falls into the pharmacophore class of PPAR (Peroxisome Proliferator-Activated Receptor) modulators and GPR40/120 (FFAR) agonists . It is frequently utilized as a core building block or simplified probe in Structure-Activity Relationship (SAR) studies for metabolic disease therapeutics.

Executive Summary & Mechanism of Action

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (referred to here as C-CF3-PPA ) represents a "minimalist" pharmacophore for nuclear hormone receptors and fatty acid receptors.

  • Core Mechanism: It acts as a lipid mimetic. The carboxylic acid head group forms hydrogen bonds with key residues (e.g., Tyr464 in PPAR

    
    , Tyr473 in PPAR
    
    
    
    , or Arg residues in GPR40), while the halogenated phenyl ring occupies the hydrophobic binding pocket.
  • Primary Utility: Unlike optimized clinical drugs which contain extended "tails" to boost potency into the nanomolar range, C-CF3-PPA is often used to validate the binding of the "head group" or as a fragment-based screening hit.

  • Key Differentiator: It lacks the steric bulk of late-stage inhibitors, leading to lower potency but higher ligand efficiency (LE), making it an ideal starting point for fragment evolution.

Comparison Candidates

We compare C-CF3-PPA with three standard-of-care or research-grade alternatives:

  • Fenofibric Acid: The active metabolite of Fenofibrate (Clinical PPAR

    
     agonist).
    
  • GW501516 (Cardarine): A high-affinity research tool for PPAR

    
    .
    
  • GW9508: A dual GPR40/GPR120 agonist used to study free fatty acid receptor signaling.

Technical Performance Metrics

The following data contrasts the physicochemical and biological profiles of C-CF3-PPA against its optimized competitors.

Table 1: Physicochemical & Potency Profile
FeatureC-CF3-PPA (Subject)Fenofibric Acid GW501516 GW9508
CAS Number 1036395-80-842017-89-0317318-70-0885101-89-3
Molecular Weight 252.62 g/mol 318.75 g/mol 453.5 g/mol 377.4 g/mol
Lipophilicity (cLogP) ~3.2 (Predicted)4.16.45.6
Primary Target PPAR / GPR40 (Fragment)PPAR

PPAR

GPR40 / GPR120
Potency (EC50/Ki) µM range (10-50 µM)*20-30 µM (PPAR

)
1 nM (PPAR

)
48 nM (GPR40)
Binding Mode Head-group anchor onlyHead + Hydrophobic TailFull pocket occupancyFull pocket occupancy
Solubility High (DMSO/Ethanol)ModerateLow (Requires carrier)Low

*Note: C-CF3-PPA is a fragment-like probe. Its potency is significantly lower than optimized leads like GW501516 because it lacks the secondary hydrophobic tail required for high-affinity "locking" of the receptor helix.

Table 2: Functional Application Guide
ApplicationBest ChoiceRationale
High-Throughput Screening (HTS) GW501516 / GW9508 Use optimized controls to ensure assay window validity.
Fragment-Based Drug Design C-CF3-PPA Ideal for X-ray crystallography soaking to identify novel binding sub-pockets without steric clash.
Metabolic Stability Assays Fenofibric Acid Use as a reference for Phase II glucuronidation stability.
Ligand Efficiency Analysis C-CF3-PPA High binding energy per heavy atom; useful for benchmarking core interactions.

Signaling Pathway Visualization

Understanding where these compounds intervene is critical for experimental design. C-CF3-PPA mimics endogenous Free Fatty Acids (FFAs), activating nuclear transcription factors (PPARs) or membrane GPCRs.

PPAR_Signaling FFA Free Fatty Acids / C-CF3-PPA PPAR PPAR (Alpha/Gamma/Delta) FFA->PPAR Binds Ligand Binding Domain Complex PPAR-RXR-Ligand Complex PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment DNA PPRE (DNA Response Element) Complex->DNA Binds Promoter Transcription Transcription of Target Genes (CPT1, PDK4, ACO) DNA->Transcription Initiates

Figure 1: Mechanism of Action for Phenylpropanoic Acid Derivatives. C-CF3-PPA enters the cell and binds the PPAR Nuclear Receptor, triggering heterodimerization with RXR and subsequent gene transcription related to lipid metabolism.

Experimental Protocols

To validate the activity of C-CF3-PPA versus GW501516 or Fenofibric Acid, use the following TR-FRET Nuclear Receptor Binding Assay . This assay is superior to radioligand binding for defining low-affinity fragment interactions.

Protocol: LanthaScreen™ TR-FRET PPAR Competitive Binding

Objective: Determine the IC50 of C-CF3-PPA by displacing a fluorescently labeled standard ligand.

Materials:

  • PPAR-LBD (Ligand Binding Domain) tagged with GST.

  • Terbium-labeled anti-GST antibody.

  • Fluormone™ Pan-PPAR Green (Tracer).

  • Test Compound: C-CF3-PPA (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute C-CF3-PPA in TR-FRET Core Buffer to generate a 10-point dose-response curve (Range: 100 µM to 1 nM). Final DMSO concentration must be <1%.

  • Complex Assembly: In a 384-well black plate, add:

    • 20 µL of PPAR-LBD/Tb-anti-GST antibody mix (Final conc: 5 nM).

    • 20 µL of Fluormone™ Tracer (Final conc: 5 nM).

    • 20 µL of C-CF3-PPA dilution series.

  • Incubation: Seal plate and incubate for 2 hours at Room Temperature in the dark. (Equilibrium is critical for fragments like C-CF3-PPA).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Tb): 495 nm.

    • Emission 2 (Fluorescein): 520 nm.

  • Analysis: Calculate the TR-FRET Ratio (Em520/Em495). Plot Ratio vs. log[Compound] to determine IC50.

Self-Validating Check:

  • Positive Control: GW501516 must show an IC50 ~1-5 nM. If >10 nM, the protein is degraded.

  • Negative Control: DMSO only.

  • Z' Factor: Must be >0.5 for the assay to be considered robust.

Workflow Visualization: Fragment-to-Lead Optimization

This diagram illustrates how C-CF3-PPA serves as a starting point (Fragment) to reach high-potency drugs like GW501516.

Optimization_Workflow Step1 Fragment Screening (C-CF3-PPA) Step2 X-Ray Crystallography (Identify Vector) Step1->Step2 IC50 > 10µM Step3 Fragment Growing (Add Hydrophobic Tail) Step2->Step3 Define Exit Vector Step4 Lead Optimization (Linker Refinement) Step3->Step4 IC50 ~ 100nM Result Clinical Candidate (e.g., GW501516) Step4->Result IC50 < 10nM

Figure 2: The Hit-to-Lead evolution pathway. C-CF3-PPA represents "Step 1", providing the core binding interaction which is then elaborated to create high-affinity inhibitors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24754766, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]

  • Berger, J. P., et al. (2005).The mechanisms of action of PPARs. Annual Review of Medicine, 56, 299-330. (Mechanistic grounding for phenylpropanoic acid pharmacophores).
  • Briscoe, C. P., et al. (2003).The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. (Establishes the acid head-group requirement).
  • Shearer, B. G., et al. (2010).Discovery of a novel class of PPARdelta agonists. Bioorganic & Medicinal Chemistry Letters.
Validation

Comparative Structure-Activity Relationship of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid Derivatives: A Guide for Drug Development Professionals

Introduction: The Versatile 3-Phenylpropanoic Acid Scaffold The 3-phenylpropanoic acid (3-PPA) framework is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 3-Phenylpropanoic Acid Scaffold

The 3-phenylpropanoic acid (3-PPA) framework is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities range from antimicrobial and anti-inflammatory effects to the modulation of brain synaptic plasticity and inhibition of L-lactate transport.[1] The inherent versatility of the 3-PPA backbone makes it a valuable starting point for the design of novel therapeutic agents. The introduction of specific substituents on the phenyl ring, such as the 3-chloro and 4-trifluoromethyl groups, significantly influences the biological profile of these molecules, often directing their activity towards specific molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid derivatives, with a particular focus on their anticancer and androgen receptor (AR) modulatory activities.

Core Scaffold: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic Acid

The core structure, 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, combines several key features that contribute to its biological activity. The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and lipophilicity, often leading to improved pharmacological properties.[2] The chloro substituent further modulates the electronic and steric properties of the phenyl ring, influencing receptor binding and overall molecular conformation. This guide will explore how modifications to this core scaffold impact its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid derivatives is highly dependent on the nature of the substituents on the propanoic acid moiety and the phenyl ring. The following sections and the summary table below detail these relationships.

Modifications of the Propanoic Acid Chain

Alterations to the propanoic acid chain have a profound impact on the activity and selectivity of these compounds. Key modifications include:

  • Amide Formation: Conversion of the carboxylic acid to an amide can significantly enhance activity, particularly in the context of androgen receptor antagonism. For instance, N-aryl amides have shown potent AR antagonistic activity.

  • Esterification: While esters can serve as prodrugs, the free carboxylic acid is often crucial for direct interaction with certain biological targets.

  • Cyclization: Incorporation of the propanoic acid chain into a cyclic system, such as a hydantoin ring, has been a successful strategy in developing potent AR antagonists. For example, derivatives of 3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethylthiohydantoin have been synthesized and shown to possess significant antagonistic activity against the androgen receptor.[3]

Substitutions on the Phenyl Ring

While this guide focuses on the 3-chloro-4-(trifluoromethyl)phenyl substitution pattern, it is important to understand the impact of alternative substitutions:

  • Position of the Trifluoromethyl Group: The placement of the trifluoromethyl group is critical. The 4-position, in conjunction with a 3-substituent, is a common feature in many potent AR antagonists.

  • Nature of the Second Substituent: The 3-chloro group contributes to the overall electronic profile of the ring. Replacing it with other halogens or small lipophilic groups can fine-tune the activity.

  • Additional Substituents: The introduction of further substituents on the phenyl ring can lead to steric hindrance or altered electronic properties, which may either enhance or diminish activity.

Comparative Biological Activity Data

The following table summarizes the structure-activity relationships of various derivatives, comparing their structural features with their reported biological activities.

Compound/Derivative Class Structural Modification Biological Activity Key Findings Reference
General 3-Phenylpropanoic Acids Varied phenyl substitutionsAntimicrobial, anti-inflammatory, L-lactate transport inhibitionThe 3-PPA scaffold is a versatile starting point for diverse biological activities.[1]
Thiazolo[4,5-d]pyrimidine Derivatives Core scaffold incorporated into a heterocyclic systemPotent antiproliferative activity against various cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT).The 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione derivative (3b) was found to be the most active.[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives Complex spiro-heterocyclic modificationPotent anticancer activity, inducing G1 phase cell cycle arrest and apoptosis.Demonstrated superior efficacy compared to doxorubicin against certain cancer cell lines with lower toxicity toward normal cells.[4]
Androgen Receptor Antagonists (Thiohydantoin Derivatives) Propanoic acid moiety cyclized into a thiohydantoin ring with a cyano group at the 4-position of the phenyl ring.Potent and pure androgen receptor antagonists.These compounds effectively inhibit AR-mediated transactivation and proliferation of prostate cancer cells.[5]
Selective Androgen Receptor Modulators (SARMs) N-(4-cyano-3-trifluoromethyl-phenyl) amide derivatives with further modifications.High binding affinity to the androgen receptor, acting as full agonists in some contexts.S-23, a derivative, showed potential for male contraception by suppressing LH and FSH.[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial. The following are representative methodologies for evaluating the biological activity of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Androgen Receptor (AR) Transactivation Assay

This reporter gene assay is used to determine whether a compound acts as an agonist or antagonist of the androgen receptor.

Principle: This assay utilizes a host cell line that is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified. An antagonist will block this activation.

Step-by-Step Protocol:

  • Cell Transfection (if necessary): Co-transfect host cells (e.g., PC-3, HEK293) with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of the test compound.

    • Antagonist Mode: Treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of DHT-induced luciferase activity against the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Androgen Receptor Signaling Pathway

The androgen receptor plays a crucial role in the development and progression of prostate cancer.[7] Understanding how 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid derivatives interfere with this pathway is key to their rational design.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Antagonist AR Antagonist (e.g., Propanoic Acid Derivative) AR->Antagonist Binding Blocked by AR_dimer Active AR Dimer AR->AR_dimer Dimerization & Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes (inactive state) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth AR_dimer_cyto->AR_dimer Translocation

Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for SAR Studies

A systematic approach is essential for conducting meaningful structure-activity relationship studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation A Lead Compound Identification (3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid) B Rational Design of Derivatives (e.g., amide, cyclized analogs) A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., Cell Viability Assay) C->D E Secondary Screening (e.g., AR Transactivation Assay) D->E F Mechanism of Action Studies (e.g., Apoptosis Assays) E->F G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies (e.g., Xenograft Models) G->H I Toxicity Studies H->I SAR_Analysis SAR Analysis & Iterative Design I->SAR_Analysis SAR_Analysis->B Refine Design

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel therapeutic compounds.

Conclusion and Future Directions

The 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid scaffold is a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and endocrinology. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the biological activity and target selectivity of these compounds. Future research should focus on optimizing the pharmacokinetic properties of lead compounds and exploring novel modifications to overcome potential resistance mechanisms. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and more effective drugs based on this versatile scaffold.

References

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  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC - NIH. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. [Link]

  • Biological properties of androgen receptor pure antagonist for treatment of castration-resistant prostate cancer: optimization from lead compound to CH5137291. (n.d.). PubMed. [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (n.d.). PubMed. [Link]

  • Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer. (n.d.). PMC - NIH. [Link]

  • Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (n.d.). PubMed. [Link]

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel teixobactin analogues. (n.d.). RSC Publishing. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2023). ACS Publications. [Link]

  • Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. (n.d.). Semantic Scholar. [Link]

  • Androgen receptor antagonists for prostate cancer therapy. (2025). ResearchGate. [Link]

  • Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). (2015). PubMed. [Link]

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  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. (2022). PMC - PubMed Central. [Link]

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